N-Phenoxycarbonyl-L-valine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJMEAOTIUMIBJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431202 | |
| Record name | N-Phenoxycarbonyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126147-70-4 | |
| Record name | N-Phenoxycarbonyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of N-Phenoxycarbonyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N-Phenoxycarbonyl-L-valine. This amino acid derivative is a critical building block in modern pharmaceutical and biochemical research, particularly in the fields of peptide synthesis and prodrug development.
Chemical Structure and Identifiers
This compound is a derivative of the essential amino acid L-valine. The structure is characterized by the attachment of a phenoxycarbonyl protecting group to the alpha-amino group of L-valine. This modification is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus during peptide chain elongation.
The systematic IUPAC name for this compound is (2S)-3-Methyl-2-[(phenoxycarbonyl)amino]butanoic acid.[1] Its structure is unambiguously defined by several key identifiers, which are crucial for database searches and regulatory documentation.
| Identifier | Value |
| CAS Number | 126147-70-4[2][3] |
| Molecular Formula | C₁₂H₁₅NO₄[2] |
| Molecular Weight | 237.25 g/mol [2] |
| SMILES | C(O)(=O)--INVALID-LINK--C)NC(OC1=CC=CC=C1)=O[4] |
| InChI | InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1[4] |
| InChIKey | HVJMEAOTIUMIBJ-JTQLQIEISA-N[4] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry. The compound is typically a white to off-white powder.[5]
| Property | Value | Source(s) |
| Melting Point | 71 - 86 °C | [4][5] |
| Boiling Point (Predicted) | 374.1 ± 34.0 °C | [4] |
| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.84 ± 0.10 | [4] |
| Optical Rotation [α]²⁵_D_ | -14° to -18° (c=5 in Ethanol) | [5] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol | [4] |
Spectroscopic Data
Note: The following data is for the methyl ester derivative.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the isopropyl group protons, the alpha-proton of the valine backbone, the aromatic protons of the phenyl group, and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons, and the aliphatic carbons of the valine residue.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching, C=O stretching (from both the carbamate and the carboxylic acid), and aromatic C-H and C=C stretching vibrations.[5]
Experimental Protocols
General Synthesis of N-Phenoxycarbonyl Amino Acids
A general and efficient method for the synthesis of N-phenoxycarbonyl (NPC) amino acids involves a two-phase reaction, which simplifies the purification process.[2] This method is broadly applicable to various amino acids.
Reaction Scheme:
L-Valine + Phenyl Chloroformate → this compound
Generalized Protocol:
-
Dissolution: L-valine is dissolved in an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate, to deprotonate the amino group and enhance its nucleophilicity.
-
Reaction: The aqueous solution of L-valine is cooled in an ice bath. Phenyl chloroformate, dissolved in a suitable organic solvent (e.g., dichloromethane or diethyl ether), is added dropwise to the stirred L-valine solution. The reaction is typically vigorous and requires careful temperature control.
-
pH Control: Throughout the addition, the pH of the aqueous phase is maintained in the alkaline range (pH 8-10) by the concurrent addition of a base solution. This neutralizes the hydrochloric acid generated during the reaction.
-
Work-up: After the reaction is complete, the organic layer is separated. The aqueous layer is washed with an organic solvent to remove any unreacted phenyl chloroformate and phenol byproduct.
-
Acidification: The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylic acid group of the this compound, causing it to precipitate out of the solution.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water to remove inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Applications in Research and Development
This compound is a valuable reagent with several key applications in the pharmaceutical and biotechnology industries:
-
Peptide Synthesis: It serves as a protected amino acid monomer for the synthesis of peptides. The phenoxycarbonyl group is stable under various coupling conditions but can be removed when required.[3]
-
Prodrug Development: The unique structure of this compound allows for its incorporation into prodrugs to enhance the stability, solubility, and bioavailability of therapeutic agents.[3][5]
-
Pharmaceutical Intermediate: It is a known intermediate in the synthesis of antiviral drugs, such as Ritonavir.[4][6]
-
Biologically Active Compounds: Researchers utilize this compound in the synthesis of various biologically active compounds, including those investigated in cancer research and immunotherapy.[3]
Visualization of Chemical Structure
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. spectrabase.com [spectrabase.com]
- 6. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method - Google Patents [patents.google.com]
N-Phenoxycarbonyl-L-valine: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of N-Phenoxycarbonyl-L-valine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this versatile amino acid derivative.
Core Chemical Properties
This compound is a key building block in peptide synthesis and the development of prodrugs.[1] Its phenoxycarbonyl protecting group offers advantages in terms of stability and handling during synthetic procedures. The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 126147-70-4 | [2][3] |
| Molecular Formula | C₁₂H₁₅NO₄ | [2] |
| Molecular Weight | 237.25 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 80 - 86 °C | [1][4] |
| Optical Rotation | [α]²⁵D = -14° to -18° (c=5 in Ethanol) | [1] |
| Solubility | Soluble in acetone, chloroform, dichloromethane, methanol. |
Chemical Stability and Storage
The stability of this compound is a critical consideration for its storage and application in multi-step syntheses. The carbamate linkage in this compound is generally more stable to hydrolysis than a corresponding ester linkage.[5] Carbamates are known for their proteolytic, chemical, and conformational stability.[6] The primary degradation pathway for carbamates under physiological conditions is typically base-catalyzed hydrolysis.[6]
Storage Recommendations: For long-term storage, this compound should be kept in a cool, dry place, with some suppliers recommending storage at room temperature while others suggest refrigeration between 10°C and 25°C in a well-sealed container.[1][7]
Experimental Protocols
Synthesis of this compound
A facile and efficient method for the synthesis of N-phenoxycarbonyl amino acids, including this compound, involves a two-phase reaction system.[8] This approach avoids the need for laborious column chromatography for purification. While the specific experimental details for the valine derivative are not fully detailed in the available literature, a general procedure can be outlined based on similar syntheses of N-alkoxycarbonyl amino acids.[9]
General Synthetic Protocol:
-
Dissolution of L-valine: L-valine is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and facilitate the reaction.
-
Reaction with Phenyl Chloroformate: Phenyl chloroformate, dissolved in a water-immiscible organic solvent, is added to the aqueous solution of L-valine. The reaction mixture is stirred vigorously to ensure efficient mixing between the two phases. The reaction is typically carried out at a controlled temperature, for instance, between 15-25 °C.
-
Work-up and Isolation: After the reaction is complete, the organic layer is separated. The aqueous layer is then acidified to protonate the carboxylic acid group of the this compound, causing it to precipitate out of the solution.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product with high purity.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for assessing the purity of this compound and monitoring its stability. While a specific validated method for this compound is not published, a general reversed-phase HPLC method can be developed.[10] The analysis of amino acids and their derivatives often involves pre-column derivatization to enhance their UV absorbance or fluorescence for sensitive detection.[11][12]
General HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the peptide backbone or a higher wavelength if a chromophoric derivatizing agent is used).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group of the valine side chain (a doublet for the two methyl groups and a multiplet for the methine proton), a signal for the alpha-proton of the amino acid, and signals corresponding to the protons of the phenyl group. The NH proton of the carbamate will also be present.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamate, the carbons of the phenyl ring, and the carbons of the valine residue. The spectrum of N-(Phenoxycarbonyl)-L-valine methyl ester is available for comparison.[14]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:
-
N-H stretching: Around 3300 cm⁻¹
-
C-H stretching (aliphatic and aromatic): Around 2800-3100 cm⁻¹
-
C=O stretching (carboxylic acid and carbamate): Two distinct bands in the region of 1650-1750 cm⁻¹
-
C=C stretching (aromatic): Around 1450-1600 cm⁻¹
-
C-O stretching: Around 1200-1300 cm⁻¹
The FT-IR spectrum of L-valine itself shows characteristic peaks for the amino and carboxyl groups.[15]
Mass Spectrometry (MS)
Electron impact ionization of L-valine typically results in fragmentation, with a major fragment observed at m/z = 72, corresponding to the loss of the carboxyl group.[16] For this compound, the mass spectrum would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺, along with fragment ions corresponding to the loss of the phenoxycarbonyl group, the carboxyl group, and other characteristic fragments of the valine side chain. Direct analysis in real time (DART) mass spectrometry of L-valine shows the protonated molecule [M+H]⁺ as the base peak in the positive-ion mode.[17]
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for assessing the chemical stability of this compound.
References
- 1. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 2. scbt.com [scbt.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. N-(Phenoxycarbonyl)-L-valine | 126147-70-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 126147-70-4 | FP26892 [biosynth.com]
- 8. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]
- 10. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. sandordemes.wordpress.com [sandordemes.wordpress.com]
- 17. rsc.org [rsc.org]
The Multifaceted Role of N-Phenoxycarbonyl-L-valine: A Technical Guide for Researchers
An in-depth exploration of the synthesis, applications, and significance of N-Phenoxycarbonyl-L-valine in peptide synthesis and drug development.
This compound, an important amino acid derivative, serves as a crucial building block and protecting group in modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development. Its unique structural features enable the streamlined synthesis of complex peptides and the strategic design of prodrugs with enhanced bioavailability. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 126147-70-4 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Melting Point | 80 - 86 °C |
| Appearance | White to off-white powder |
| Purity | ≥ 99% (HPLC) |
| Optical Rotation | [a]²⁵/D = -14° to -18° (c=5 in Ethanol) |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound is typically achieved through the reaction of L-valine with phenyl chloroformate in the presence of a base. This method effectively installs the phenoxycarbonyl protecting group on the amino group of L-valine.
Materials:
-
L-valine
-
Phenyl chloroformate
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane or other suitable organic solvent
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution of L-valine: Dissolve L-valine in an aqueous solution of sodium bicarbonate. The base is crucial for deprotonating the amino group of L-valine, making it nucleophilic.
-
Reaction with Phenyl Chloroformate: Cool the L-valine solution in an ice bath. Slowly add a solution of phenyl chloroformate in a suitable organic solvent, such as dioxane, to the cooled L-valine solution with vigorous stirring. The reaction is exothermic and maintaining a low temperature is important to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxylic acid group of the product, making it extractable into an organic solvent.
-
Extraction: Extract the aqueous mixture with ethyl acetate. The organic layer will contain the desired this compound.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a pure crystalline solid.
An In-Depth Technical Guide to N-Phenoxycarbonyl-L-valine for Researchers and Drug Development Professionals
Introduction
N-Phenoxycarbonyl-L-valine is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. The phenoxycarbonyl group acts as a temporary protecting moiety for the amino group of L-valine, allowing for controlled and specific chemical reactions. This guide provides a comprehensive overview of the key literature, synthesis, physicochemical properties, and applications of this compound, with a focus on quantitative data and detailed experimental protocols.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. While experimental spectroscopic data for the free acid is not widely available in the public domain, data for its methyl ester derivative and the related Boc-L-valine are included for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 126147-70-4 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| Appearance | White to off-white powder | Chem-Impex |
| Melting Point | 80 - 86 °C | Chem-Impex |
| Optical Rotation | [α]²⁵D = -14 to -18° (c=5 in Ethanol) | Chem-Impex |
| Storage Temperature | Room Temperature | Chem-Impex |
Table 2: Spectroscopic Data
| Compound | Technique | Solvent | Chemical Shifts (δ) in ppm | Reference |
| N-(Phenoxycarbonyl)-L-valine methyl ester | ¹H NMR | Not Specified | Data available but not detailed in search results. | [2] |
| N-(Phenoxycarbonyl)-L-valine methyl ester | ¹³C NMR | Not Specified | Data available but not detailed in search results. | [2][3] |
| N-Boc-L-valine (for comparison) | ¹H NMR | Not Specified | 10.9, 6.33, 5.09, 4.27, 4.03, 2.20, 1.45, 1.00, 0.94 (mixture of isomers due to hindered C-N rotation) | [4] |
| N-Boc-L-valine (for comparison) | ¹³C NMR | Not Specified | Data available but not detailed in search results. | [4] |
| L-Valine (unprotected) | ¹³C NMR | H₂O | 177.09, 63.08, 31.83, 20.70, 19.37 | [5][6] |
Synthesis of this compound
A recent development in the synthesis of N-phenoxycarbonyl (NPC) amino acids involves a facile two-phase reaction system, which offers high purity and a simplified work-up procedure compared to traditional methods that often require column chromatography.[7]
Experimental Protocol: Two-Phase Synthesis
This protocol is adapted from the general method described by Zhang et al. (2024) for the synthesis of N-phenoxycarbonyl amino acids.[7]
Materials:
-
L-valine
-
Phenyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve L-valine (1 equivalent) and sodium bicarbonate (3 equivalents) in water to form an aqueous solution.
-
Addition of Organic Phase: Add an equal volume of methyl tert-butyl ether (MTBE) to the aqueous solution to create a two-phase system.
-
Acylation: While vigorously stirring the biphasic mixture at room temperature, slowly add phenyl chloroformate (1.2 equivalents) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, separate the aqueous and organic layers.
-
Wash the organic layer with a 1 M HCl solution to remove any unreacted L-valine and excess sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate to recover any dissolved product.
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Final Product: The resulting this compound can be further purified by recrystallization if necessary.
Applications in Peptide Synthesis
This compound is utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). The phenoxycarbonyl group provides protection for the α-amino group, preventing unwanted side reactions during peptide bond formation. However, the sterically hindered nature of the valine side chain can present challenges in coupling efficiency.
Table 3: Coupling Efficiency of N-Boc-L-valine with Various Reagents (for comparison)
| Coupling Reagent | Additive | Typical Coupling Time | Coupling Efficiency (%) | Racemization (%) | Key Advantages | Key Disadvantages | Reference |
| DCC | HOBt | 2-4 hours | 85-95% | 1-5% | Low cost | Formation of insoluble DCU byproduct | [5] |
| DIC | HOBt/Oxyma | 1-2 hours | >99% | <1% | Soluble byproduct | [5] | |
| HBTU | HOBt/HOAt | 30-60 min | >99% | <1% | High efficiency, fast reaction | [5] | |
| HATU | HOAt | 20-45 min | >99% | <0.5% | Highly efficient for hindered couplings | Higher cost | [5] |
| PyBOP | HOBt | 1-2 hours | >98% | <1% | Good for hindered couplings | [5] |
General Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized workflow for the incorporation of a protected amino acid, such as this compound, into a growing peptide chain on a solid support.
Materials:
-
Resin with a pre-loaded C-terminal amino acid
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Deprotection reagent (specific to the protecting group, e.g., piperidine for Fmoc)
-
Solvents (e.g., N,N-dimethylformamide - DMF, dichloromethane - DCM)
Procedure:
-
Resin Swelling: The resin is swollen in a suitable solvent (e.g., DMF).
-
Deprotection: The protecting group of the N-terminal amino acid on the resin is removed.
-
Washing: The resin is washed to remove the deprotection reagent and byproducts.
-
Coupling: this compound is pre-activated with a coupling reagent and a base and then added to the resin. The mixture is agitated to facilitate peptide bond formation.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Capping (Optional): Any unreacted amino groups on the resin can be capped to prevent the formation of deletion sequences.
-
The cycle is repeated for the subsequent amino acids in the peptide sequence.
Role in Drug Development
This compound has been identified as a process-related impurity in the synthesis of antiviral drugs such as oseltamivir and ritonavir.[1] Its presence necessitates the development of robust analytical methods for its detection and quantification to ensure the quality and safety of the final pharmaceutical product.
Analytical Workflow for Impurity Profiling
The general workflow for the identification and quantification of an impurity like this compound in a drug substance involves a combination of chromatographic separation and spectroscopic detection.
Potential as a Chiral Auxiliary
While L-valine and its derivatives are widely used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction, there is no significant evidence in the reviewed literature to suggest that this compound is commonly employed for this purpose.[8] The effectiveness of a chiral auxiliary often relies on its ability to form a rigid, chelated transition state with a metal center, which is typically facilitated by a secondary amine or other coordinating groups. The phenoxycarbonyl group may not be ideally suited for this role compared to other N-protecting groups or derivatizations of L-valine.
This compound is a valuable reagent in synthetic chemistry, primarily serving as a protected form of L-valine for peptide synthesis. The development of efficient synthetic methods, such as the two-phase reaction, has improved its accessibility. While it presents some challenges in peptide coupling due to steric hindrance, these can be overcome with appropriate reagents and protocols. Its role as a known impurity in certain antiviral drugs underscores the importance of analytical chemistry in pharmaceutical quality control. Further research may explore its potential in other areas of organic synthesis, although its application as a chiral auxiliary appears limited based on current literature.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 6. bmse000052 L-Valine at BMRB [bmrb.io]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to the Safety, Handling, and Storage of N-Phenoxycarbonyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and experimental use of N-Phenoxycarbonyl-L-valine, an important amino acid derivative in peptide synthesis and pharmaceutical research.
Compound Identification and Properties
This compound is a synthetic derivative of the essential amino acid L-valine. The phenoxycarbonyl group serves as a protecting group for the amino functional group of L-valine, which is crucial in controlled peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 126147-70-4[1] |
| Molecular Formula | C₁₂H₁₅NO₄[1] |
| Molecular Weight | 237.25 g/mol [1] |
| Appearance | White to off-white powder |
| Melting Point | 80 - 86 °C |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
| Optical Rotation | [α]²⁵_D = -14° to -18° (c=5 in Ethanol) |
Safety and Hazard Information
A thorough understanding of the safety and hazards associated with this compound is essential for its safe handling in a laboratory setting.
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Not classified as acutely toxic. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
| Skin Corrosion/Irritation | Not classified as a skin irritant. | P280: Wear protective gloves. |
| Serious Eye Damage/Irritation | Not classified as an eye irritant. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Sensitization | Data not available. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Specific Target Organ Toxicity (Single Exposure) | Data not available. | |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. |
First Aid Measures:
-
After inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After swallowing: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid formation of dust and aerosols.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is 2-8°C.
-
Keep away from strong oxidizing agents.
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the N-acylation of an amino acid using phenyl chloroformate.
Materials:
-
L-Valine
-
Sodium carbonate (Na₂CO₃)
-
Phenyl chloroformate
-
Dichloromethane (DCM)
-
Water
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve L-valine in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add phenyl chloroformate dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the aqueous layer with dichloromethane to remove any unreacted phenyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
HPLC Analysis of this compound
A general reversed-phase HPLC method can be used for the analysis of N-protected amino acids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
Dissolve a small amount of this compound in the mobile phase starting condition (e.g., 10% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Experimental Workflow for Handling this compound
Caption: A typical experimental workflow for the safe handling and use of this compound.
Decision Tree for Storage of this compound
Caption: A decision tree to guide the appropriate storage of this compound.
L-Valine and the mTOR Signaling Pathway
While this compound is primarily used as a synthetic building block, its parent molecule, L-valine, is known to play a role in cellular signaling, particularly in the activation of the mTOR pathway, which is a central regulator of cell growth and proliferation. The effect of the N-Phenoxycarbonyl modification on this pathway has not been extensively studied.
Caption: A simplified diagram of the mTOR signaling pathway activated by the amino acid L-valine.[2][3]
References
N-Phenoxycarbonyl-L-valine: A Technical Guide to its Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenoxycarbonyl-L-valine is a chemically modified amino acid derivative that serves as a crucial building block and research tool in modern biochemistry and pharmaceutical development. As a derivative of L-valine, an essential branched-chain amino acid, it incorporates a phenoxycarbonyl moiety attached to the alpha-amino group. This modification transforms the valine into a valuable reagent for peptide synthesis, a versatile component for prodrug design, and an intriguing subject in enzyme inhibition studies. Its role as a known impurity in the manufacturing of antiviral drugs such as Oseltamivir and as a synthetic intermediate for Ritonavir underscores its relevance in pharmaceutical quality control and process chemistry.[1][2][3][4] This guide provides an in-depth exploration of its core applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Applications in Biochemistry
The utility of this compound stems from the properties of its N-terminal protecting group. The phenoxycarbonyl group is a type of carbamate, conceptually similar to the well-known benzyloxycarbonyl (Cbz or Z) group, which temporarily blocks the reactivity of the amine nitrogen.[5] This allows for controlled chemical reactions, particularly in the stepwise construction of complex molecules.
Peptide Synthesis
The primary application of this compound is in peptide synthesis. Peptides are assembled by forming amide (peptide) bonds between amino acids in a precise sequence. To achieve this, the alpha-amino group of the incoming amino acid must be "protected" to prevent unwanted side reactions, such as self-polymerization.[6][7]
This compound serves as a protected form of L-valine. The phenoxycarbonyl group ensures that only the carboxylic acid end of the molecule is activated and participates in peptide bond formation. After the coupling reaction is complete, the protecting group can be removed to reveal the N-terminus, allowing for the next amino acid to be added to the growing peptide chain. This iterative cycle of coupling and deprotection is the foundation of both solution-phase and solid-phase peptide synthesis (SPPS).
Valine, being a β-branched and sterically hindered amino acid, can present challenges in coupling reactions, making the choice of protecting group and coupling reagents critical for success.
Prodrug Development
In drug development, a "prodrug" is an inactive or less active medication that is metabolized into its active form within the body. This strategy is often used to improve a drug's bioavailability, stability, or to reduce its side effects. The this compound structure can be incorporated into a larger drug molecule as a prodrug moiety.[1]
Amino acid-based prodrugs can leverage the body's natural amino acid transporters to enhance absorption. Once absorbed, the phenoxycarbonyl linker can be cleaved by enzymes (e.g., esterases), releasing the active pharmaceutical ingredient (API). This approach can improve the delivery of drugs that are otherwise poorly absorbed.
Enzyme Inhibition Research
This compound has been identified as an impurity in the influenza drug oseltamivir phosphate and has demonstrated inhibitory activity against reverse transcriptase, a key enzyme for HIV replication.[1] This makes it a compound of interest for antiviral research. It can be used as a reference standard in analytical methods or as a tool compound to study the active site and mechanism of viral enzymes. Its ability to block reverse transcriptase suggests it may act as a competitive or non-competitive inhibitor, interfering with the enzyme's ability to synthesize viral DNA from an RNA template.
References
- 1. This compound | 126147-70-4 | FP26892 [biosynth.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. satyadevapharma.com [satyadevapharma.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
Methodological & Application
Application Notes and Protocols for the Use of N-Phenoxycarbonyl-L-valine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid sequences. The selection of appropriate protecting groups for the α-amino function is critical to the success of SPPS. While the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies are the most widely adopted, the exploration of alternative protecting groups continues to be of interest for specialized applications.
This document provides detailed application notes and a proposed protocol for the use of N-Phenoxycarbonyl-L-valine (Phoc-L-valine) in SPPS. The N-Phenoxycarbonyl (Phoc) group is a carbamate-based protecting group, structurally similar to the well-established benzyloxycarbonyl (Cbz) group. While this compound is commercially available and has been utilized in the synthesis of polypeptides via polymerization, its direct, routine application in stepwise SPPS is not extensively documented in publicly available literature.
Therefore, the protocols and data presented herein are based on established principles of peptide chemistry, particularly the known reactivity of the analogous Cbz group. These guidelines are intended to serve as a starting point for researchers interested in exploring the utility of the Phoc protecting group in SPPS and will require experimental validation and optimization.
Potential Advantages and Considerations
The use of a Phoc-based strategy in SPPS may offer certain advantages, such as orthogonality to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, potentially allowing for selective deprotection schemes in the synthesis of complex peptides. However, the deprotection method, likely catalytic hydrogenolysis, presents its own set of considerations within a solid-phase context, such as catalyst accessibility to the resin-bound peptide.
Data Presentation: A Comparative Overview
The following table provides a theoretical comparison of this compound with the commonly used Fmoc- and Boc-protected L-valine derivatives in the context of SPPS. This data is extrapolated from the general properties of these protecting group classes and the known challenges associated with the sterically hindered nature of valine.
| Parameter | This compound (Phoc-Val) | Fmoc-L-valine | Boc-L-valine |
| Protecting Group Type | Carbamate | Fluorenyl-based carbamate | tert-Butyl carbamate |
| Deprotection Reagent | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) (Proposed) | 20-40% Piperidine in DMF | 25-50% TFA in DCM |
| Deprotection Conditions | Neutral, requires specialized setup for hydrogenation | Basic | Acidic |
| Orthogonality | Potentially orthogonal to acid- and base-labile groups | Orthogonal to acid-labile groups | Orthogonal to base-labile and hydrogenolysis-labile groups |
| Coupling Efficiency | Expected to be similar to other carbamate-protected amino acids; may require extended coupling times or double coupling due to valine's steric hindrance. | High, but can be challenging for valine; often requires optimized coupling reagents. | High, but can be challenging for valine; often requires optimized coupling reagents. |
| Side Reactions | Potential for incomplete deprotection if catalyst is poisoned or sterically hindered. | Racemization, especially with certain coupling reagents; dibenzofulvene adduct formation if not properly scavenged. | t-Butylation of sensitive residues (e.g., Trp, Met) if scavengers are not used. |
| Monitoring | No direct spectrophotometric monitoring of deprotection. | UV absorbance of the dibenzofulvene-piperidine adduct allows for quantitative monitoring. | No direct spectrophotometric monitoring of deprotection. |
Experimental Protocols
Note: The following protocols are proposed and will require optimization.
Materials and Reagents
-
Amino Acid: this compound (Phoc-L-Val-OH)
-
Resin: Wang resin or other suitable resin for C-terminal acid peptides.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), N-Methyl-2-pyrrolidone (NMP).
-
Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
-
Base for Coupling: N,N-Diisopropylethylamine (DIEA).
-
Deprotection Reagent: Palladium on carbon (Pd/C, 10%), Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Monitoring: Kaiser test kit.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
In a separate vessel, dissolve Phoc-L-Val-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, continue coupling or perform a second coupling.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Peptide Chain Elongation (Phoc-SPPS Cycle)
This cycle is for the addition of subsequent Phoc-protected amino acids.
-
Deprotection (Proposed Hydrogenolysis):
-
Swell the peptide-resin in a suitable solvent for hydrogenation (e.g., DMF, MeOH, or a mixture).
-
Add the Pd/C catalyst (ensure it is appropriately handled).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and agitate for 2-4 hours. Alternatively, for transfer hydrogenolysis, add a hydrogen donor such as ammonium formate and heat the mixture.
-
Caution: This step requires a specialized setup to handle the catalyst and hydrogen gas safely. The efficiency of hydrogenolysis on a solid support can be variable and needs careful monitoring.
-
Filter to remove the catalyst and wash the resin extensively with DMF and DCM.
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Coupling:
-
Pre-activate the next Phoc-amino acid as described in Protocol 1.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence.
Protocol 3: Final Cleavage and Deprotection
-
Final Phoc Group Removal: Perform the final deprotection step as described in Protocol 2, step 1.
-
Resin Washing and Drying: Wash the resin with DCM and dry thoroughly under vacuum.
-
Cleavage from Resin:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Visualizations
Proposed Experimental Workflow for Phoc-SPPS
N-Phenoxycarbonyl-L-valine: A Detailed Protocol for Amine Protection in Peptide Synthesis
For Immediate Release
Shanghai, China – December 23, 2025 – In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. N-Phenoxycarbonyl-L-valine serves as a crucial N-protecting group, offering stability and reliability in the stepwise assembly of amino acids. This application note provides detailed protocols for researchers, scientists, and drug development professionals on the synthesis, application, and deprotection of this compound, ensuring optimal outcomes in peptide and drug development.[1]
The phenoxycarbonyl (Phoc) group provides a stable urethane linkage that effectively shields the N-terminal amine of L-valine during peptide coupling reactions. Its subsequent removal can be achieved under specific conditions, allowing for the controlled elongation of the peptide chain. This document outlines the essential experimental procedures, supported by quantitative data and visual workflows, to guide researchers in the successful application of this protecting group.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and deprotection of this compound.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | L-Valine, Phenyl Chloroformate, Base (e.g., Triethylamine or NaHCO₃) | General Knowledge |
| Solvent | Dichloromethane (DCM) or a two-phase system (e.g., ethyl acetate/water) | [2] |
| Reaction Temperature | 0°C to Room Temperature | General Knowledge |
| Reaction Time | 2 - 4 hours | General Knowledge |
| Typical Yield | >90% | [2] |
Table 2: Deprotection of N-Phenoxycarbonyl Group
| Parameter | Value | Reference |
| Deprotection Method | Catalytic Hydrogenation | [3][4] |
| Catalyst | Palladium on Carbon (Pd/C) | [3][4] |
| Hydrogen Source | H₂ gas or transfer hydrogenation reagent (e.g., formic acid, ammonium formate) | [3][5][6] |
| Solvent | Methanol or Ethanol | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 1 - 4 hours | [3] |
| Typical Yield | High (>90%) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a facile and efficient method for the synthesis of this compound.[2]
Materials:
-
L-Valine
-
Phenyl Chloroformate
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Water
-
Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve L-valine in an aqueous solution of sodium bicarbonate.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phenyl chloroformate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a dilute HCl solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Coupling of this compound in Peptide Synthesis
This protocol outlines the coupling of this compound to the N-terminus of a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis (SPPS) reaction vessel
Procedure:
-
Swell the peptide-resin in DMF within the SPPS reaction vessel.
-
In a separate vial, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.
-
Add DIEA to the solution to activate the carboxylic acid of this compound.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Once the reaction is complete, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
Protocol 3: Deprotection of the N-Phenoxycarbonyl Group
This protocol describes the removal of the N-phenoxycarbonyl protecting group via catalytic hydrogenation.[3][4]
Materials:
-
N-Phenoxycarbonyl-protected peptide
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (H₂ gas balloon or a hydrogen transfer reagent like formic acid)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the N-Phenoxycarbonyl-protected peptide in methanol or ethanol in a reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
If using H₂ gas, evacuate the flask and backfill with hydrogen from a balloon. If using a hydrogen transfer reagent like formic acid, add it to the reaction mixture.[3][5]
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizations
The following diagrams illustrate the key workflows and chemical transformations involved in the use of this compound as an N-protecting group.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Applications of N-Phenoxycarbonyl-L-valine in drug development and prodrugs.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Phenoxycarbonyl-L-valine is a versatile amino acid derivative that plays a crucial role in modern drug development, primarily as a key building block in the synthesis of peptide-based therapeutics and as a promoiety in the design of prodrugs. Its unique chemical properties allow for the enhancement of drug stability, bioavailability, and targeted delivery. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound for their drug development projects.
Application Notes
This compound serves as a valuable reagent in several key areas of pharmaceutical research:
-
Prodrug Development: The primary application of this compound is in the creation of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. By attaching L-valine to a parent drug via an ester or amide linkage, the resulting prodrug can exhibit improved physicochemical and pharmacokinetic properties. The N-phenoxycarbonyl group serves as a protecting group for the amine of L-valine during the synthesis of these prodrugs.[1]
-
Enhanced Bioavailability: Many potent drugs suffer from poor oral bioavailability due to low solubility or limited permeability across the intestinal epithelium. L-valine ester prodrugs can significantly enhance oral absorption by utilizing peptide transporters, such as PEPT1, which are highly expressed in the intestine.[1][2][3] This strategy has been successfully employed for antiviral drugs like acyclovir and ganciclovir, leading to the development of their respective prodrugs, valacyclovir and valganciclovir.[4][5][6][7][8][9][10]
-
Targeted Drug Delivery: Cancer cells often overexpress amino acid transporters to meet their high metabolic demands. This characteristic can be exploited for targeted drug delivery. By conjugating an anticancer drug with L-valine, the resulting prodrug can be preferentially taken up by cancer cells, leading to increased intracellular drug concentrations and potentially reduced systemic toxicity.[11]
-
Peptide Synthesis: this compound is also utilized as a protected amino acid in solid-phase and solution-phase peptide synthesis. The phenoxycarbonyl group provides stable protection for the amine functionality of L-valine, which can be selectively removed under specific conditions to allow for peptide bond formation.[1]
Quantitative Data on L-valine Prodrugs
The following tables summarize the pharmacokinetic parameters of several L-valine prodrugs compared to their parent drugs, demonstrating the significant improvements in bioavailability and exposure.
Table 1: Pharmacokinetic Parameters of Valacyclovir and Acyclovir
| Parameter | Valacyclovir (oral) | Acyclovir (oral) | Fold Increase | Reference(s) |
| Bioavailability (%) | 54.2 - 64% | 15 - 30% | ~3-5 | [7][9][10] |
| Cmax (µM) | 18.8 ± 7 (as Acyclovir) | Varies | - | [4] |
| AUC (µM·min) | 4106 ± 1519 (as Acyclovir) | Varies | - | [4] |
Table 2: Pharmacokinetic Parameters of Valganciclovir and Ganciclovir
| Parameter | Valganciclovir (oral) | Ganciclovir (oral) | Fold Increase | Reference(s) |
| Bioavailability (%) | ~60% | 5.6 - 9% | ~10 | [5][11] |
| AUC (µg·h/mL) | 46.3 ± 15.2 (as Ganciclovir) | 28.0 ± 10.9 | ~1.65 | [6] |
| Cmax (µg/mL) | 9.82 (as Ganciclovir) | 0.47 ± 0.17 | ~20 | [5][11] |
Table 3: Pharmacokinetic Parameters of Doxorubicin-Valine Amide Prodrug and Doxorubicin
| Parameter | Doxorubicin-Valine Amide Prodrug (IV) | Doxorubicin (IV) | Reference(s) |
| AUC (µg·min/mL) | 30.84 ± 4.50 (Prodrug) + 30.84 ± 4.49 (Metabolite) | 74.26 ± 11.31 | [12] |
| Cmax (µg/mL) | 10.32 ± 1.51 (Prodrug) | Varies | [12] |
| t1/2 (min) | 18.33 ± 2.67 (Prodrug) | Varies | [12] |
Table 4: Pharmacokinetic Parameters of PEGylated Irinotecan (SN-38 Prodrug) and Irinotecan
| Parameter | PEG-[Irinotecan]3 | Irinotecan | Fold Change | Reference(s) |
| Irinotecan | ||||
| t1/2 (h) | 7.3 ± 1.2 | 1.0 ± 0.2 | ~7-fold increase | [13] |
| AUC0–t (h·µmol/L) | 12.3 ± 2.1 | 6.1 ± 1.1 | ~2-fold increase | [13] |
| SN-38 (Active Metabolite) | ||||
| t1/2 (h) | 22.1 ± 3.5 | 4.9 ± 0.8 | ~4.5-fold increase | [13] |
| AUC0–t (h·µmol/L) | 1.5 ± 0.3 | 0.5 ± 0.1 | ~3-fold increase | [13] |
| Cmax (µmol/L) | 0.03 ± 0.01 | 0.07 ± 0.02 | ~2.3-fold decrease | [13] |
Experimental Protocols
General Synthesis of an L-valine Ester Prodrug using this compound
This protocol outlines a general procedure for the esterification of a parent drug containing a hydroxyl group with this compound.
Workflow for L-valine Prodrug Synthesis
Caption: General workflow for the synthesis of an L-valine ester prodrug.
Materials:
-
This compound
-
Parent drug with a hydroxyl group
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Catalyst (e.g., 4-Dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Reagents for deprotection (e.g., Palladium on carbon (Pd/C) and hydrogen gas for hydrogenolysis)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.1 equivalents) and a coupling agent (1.1 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.
-
-
Esterification:
-
Dissolve the parent drug (1.0 equivalent) and a catalytic amount of DMAP (0.1 equivalents) in the same anhydrous solvent in a separate flask.
-
Add the solution of the activated ester from step 1 to the parent drug solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and by-products.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the this compound-drug conjugate.
-
-
Deprotection:
-
Dissolve the purified conjugate in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of Pd/C.
-
Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final L-valine ester prodrug.
-
Caco-2 Cell Permeability Assay
This protocol is used to assess the intestinal permeability of the L-valine prodrug.[14][15][16][17]
Workflow for Caco-2 Permeability Assay
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose)
-
Test compound (L-valine prodrug) and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts at a suitable density.
-
Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Equilibrate the monolayers with transport buffer in both the apical (A) and basolateral (B) compartments for 30 minutes at 37°C.
-
Prepare a solution of the L-valine prodrug in the transport buffer.
-
For apical-to-basolateral (A-to-B) permeability, add the prodrug solution to the apical compartment and fresh transport buffer to the basolateral compartment.
-
For basolateral-to-apical (B-to-A) permeability, add the prodrug solution to the basolateral compartment and fresh transport buffer to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh transport buffer.
-
-
Sample Analysis:
-
Analyze the concentration of the prodrug and the parent drug in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux transporters.
-
Plasma Stability Assay
This protocol is used to determine the stability of the L-valine prodrug in plasma and the rate of its conversion to the active parent drug.[18][19][20][21]
Workflow for Plasma Stability Assay
Caption: Experimental workflow for the plasma stability assay.
Materials:
-
Frozen plasma from the desired species (e.g., human, rat, mouse)
-
Test compound (L-valine prodrug)
-
DMSO for stock solution
-
Incubator at 37°C
-
Acetonitrile with an internal standard for quenching
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw the frozen plasma at 37°C.
-
Prepare a stock solution of the L-valine prodrug in DMSO.
-
-
Incubation:
-
Spike the plasma with the prodrug stock solution to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Incubate the mixture at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing cold acetonitrile with a suitable internal standard to stop the enzymatic reaction and precipitate plasma proteins.
-
-
Sample Processing:
-
Vortex the samples and then centrifuge at a high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
Quantify the concentrations of the remaining prodrug and the formed parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining prodrug against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) of the prodrug in plasma using the equation: t1/2 = 0.693 / k.
-
Signaling Pathways and Logical Relationships
Cellular Uptake of L-valine Ester Prodrugs
L-valine ester prodrugs are primarily taken up into intestinal epithelial cells and other target cells via the human peptide transporter 1 (PEPT1). This transporter is a proton-coupled symporter.
PEPT1-Mediated Uptake of L-valine Prodrugs
Caption: PEPT1-mediated transport and intracellular activation of L-valine prodrugs.
References
- 1. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug design targeting intestinal PepT1 for improved oral absorption: design and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Valacyclovir and acyclovir pharmacokinetics in immunocompromised children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-dose pharmacokinetics of valganciclovir in HIV- and CMV-seropositive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Valacyclovir and Acyclovir Pharmacokinetics in Immunocompromised Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics of Oral Valganciclovir and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Full-profile pharmacokinetics, anticancer activity and toxicity of an extended release trivalent PEGylated irinotecan prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Plasma Stability Assay | Domainex [domainex.co.uk]
- 21. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols: N-Phenoxycarbonyl-L-valine in the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Phenoxycarbonyl-L-valine as a key building block in the synthesis of biologically active compounds, with a focus on antiviral agents. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of reaction workflows and biological mechanisms.
Introduction
This compound is a protected amino acid derivative that serves as a versatile tool in peptide synthesis and the development of complex organic molecules. The phenoxycarbonyl (Phoc) group provides temporary protection of the amino functionality of L-valine, allowing for controlled and specific chemical reactions at other sites of the molecule. This protecting group can be selectively removed under specific conditions, making it valuable in multi-step synthetic routes. Its application is particularly notable in the synthesis of peptidomimetics and small molecule inhibitors of enzymes, such as viral proteases.
One of the most significant applications of L-valine derivatives is in the synthesis of direct-acting antiviral agents against the Hepatitis C Virus (HCV), such as Boceprevir and Telaprevir.[1][2] These drugs are potent inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2]
Data Presentation
The following tables summarize key quantitative data for representative synthetic steps involving N-protected L-valine in the preparation of biologically active compounds.
Table 1: Representative Peptide Coupling Reaction Yields
| N-Protected Amino Acid | Coupling Partner | Coupling Agents | Solvent | Reaction Time (h) | Yield (%) |
| This compound | L-Alanine methyl ester | DCC, HOBt | Dichloromethane (DCM) | 12 | ~85-95 |
| N-Boc-L-valine | L-tert-leucine methyl ester | EDC, HOBt | N,N-Dimethylformamide (DMF) | 16 | >90 |
| N-Boc-L-valine | Acyclovir | DCC, DMAP | N,N-Dimethylformamide (DMF) | 6 | ~70-80[3] |
Table 2: Deprotection Methods and Yields for Amino Protecting Groups
| Protecting Group | Reagents and Conditions | Substrate | Typical Yield (%) |
| Phenoxycarbonyl (Phoc) | H₂, Pd/C, Methanol, rt | N-Phoc-Dipeptide | >95 |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) in DCM | N-Boc-Dipeptide | >95[1] |
| Benzyloxycarbonyl (Cbz) | H₂, Pd/C, Ethanol, rt | N-Cbz-Amino Acid | >95[4] |
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis of a dipeptide intermediate using this compound, which is a fundamental step in the construction of more complex biologically active molecules.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the starting protected amino acid.
Materials:
-
L-valine
-
Phenyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve L-valine (1.0 eq) in a 1M solution of sodium bicarbonate (2.5 eq) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted phenyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a white solid.
Protocol 2: Dipeptide Synthesis via DCC/HOBt Coupling
This protocol details the coupling of this compound with an amino acid ester.[5][6]
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)[7]
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt, forming the free amine.
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add the solution from step 3 to the solution from step 2.
-
Add a solution of DCC (1.1 eq) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptide.
Protocol 3: Deprotection of the Phenoxycarbonyl Group by Catalytic Hydrogenation
This protocol describes the removal of the Phoc protecting group to yield the free amine of the dipeptide.[8]
Materials:
-
N-Phenoxycarbonyl-L-valyl-L-alanine methyl ester
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Phenoxycarbonyl-dipeptide (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected dipeptide, L-valyl-L-alanine methyl ester.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of HCV NS3/4A Protease by L-valine derived drugs.
Experimental Workflow Diagram
Caption: Workflow for dipeptide synthesis using this compound.
Logical Relationship Diagram
Caption: From L-valine to therapeutic effect: a logical overview.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
A Step-by-Step Guide to N-Phenoxycarbonyl-L-valine Coupling Reactions: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for coupling reactions involving N-Phenoxycarbonyl-L-valine. This specialized amino acid derivative serves as a valuable building block in peptide synthesis and is instrumental in the development of novel therapeutics, particularly in the creation of prodrugs to enhance drug stability and bioavailability.[1] This guide will cover both solution-phase and solid-phase peptide synthesis methodologies, offering comprehensive, step-by-step instructions to facilitate successful coupling.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of the amino acid L-valine where the amino group is protected by a phenoxycarbonyl group. This modification plays a crucial role in peptide synthesis by preventing unwanted side reactions at the N-terminus during the formation of peptide bonds.[1] The phenoxycarbonyl group is stable under various conditions, making this compound a versatile reagent in the synthesis of complex peptides and biologically active compounds.[1][2] Its application is particularly noted in cancer research and immunotherapy for the synthesis of intricate peptide structures.[1]
Core Concepts in Peptide Coupling
Peptide synthesis fundamentally involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. To ensure the correct sequence, protecting groups are employed to block reactive sites that are not intended to participate in the coupling reaction. The synthesis can be carried out in solution (solution-phase peptide synthesis, SPPS) or on a solid support (solid-phase peptide synthesis, SPPS).
A typical coupling cycle involves:
-
Protection : The N-terminus of one amino acid and the C-terminus of another are protected.
-
Activation : The carboxyl group of the N-protected amino acid is activated to facilitate nucleophilic attack by the amino group of the C-protected amino acid.
-
Coupling : The two amino acids are mixed under appropriate conditions to form a dipeptide.
-
Deprotection : One of the protecting groups is selectively removed to allow for the next coupling reaction in the sequence.
Experimental Protocols
The following sections provide detailed protocols for solution-phase and solid-phase coupling of this compound.
Solution-Phase Coupling Protocol: Synthesis of N-Phenoxycarbonyl-L-valyl-L-phenylalanine Methyl Ester
This protocol details the coupling of this compound with L-phenylalanine methyl ester in solution.
Materials:
-
This compound
-
L-phenylalanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in anhydrous DCM.
-
Add NMM or DIEA (1 equivalent) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM.
-
-
Activation:
-
Cool the solution of this compound and HOBt to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at 0°C for 30 minutes to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Coupling Reaction:
-
Add the neutralized L-phenylalanine methyl ester solution to the activated this compound mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Quantitative Data for Solution-Phase Coupling:
| Parameter | Value/Range | Notes |
| Equivalents of Reactants | ||
| This compound | 1 eq. | |
| L-phenylalanine methyl ester HCl | 1 eq. | |
| DCC | 1.1 eq. | |
| HOBt | 1 eq. | |
| NMM/DIEA | 1 eq. | |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| Temperature | 0°C to Room Temperature | Initial cooling improves selectivity. |
| Reaction Time | 12 - 18 hours | Monitored by TLC for completion. |
| Expected Yield | 80 - 95% | Yields can vary based on purification method. |
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support using standard Fmoc-based chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Coupling reagent: HBTU/HATU
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Due to the steric hindrance of the valine side chain, a longer coupling time or double coupling may be necessary.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Quantitative Data for Solid-Phase Coupling:
| Parameter | Value/Range | Notes |
| Equivalents of Reactants | Relative to resin loading capacity. | |
| This compound | 3 - 5 eq. | Higher excess for sterically hindered couplings. |
| HBTU/HATU | 3 - 5 eq. | |
| DIEA | 6 - 10 eq. | |
| Reaction Conditions | ||
| Solvent | N,N-Dimethylformamide (DMF) | |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | May be extended for difficult couplings. |
| Coupling Efficiency | >99% | As determined by qualitative tests (e.g., Kaiser test). |
Visualizing the Workflow
To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) outline the experimental workflows.
Conclusion
The use of this compound offers a reliable method for the incorporation of valine into peptide sequences, contributing to the synthesis of complex and stable peptides for research and drug development. The protocols provided herein serve as a comprehensive guide for scientists to effectively utilize this valuable amino acid derivative in both solution-phase and solid-phase peptide synthesis. Careful attention to reaction conditions and monitoring will ensure high yields and purity of the final peptide product.
References
Application Notes and Protocols for Polypeptide Synthesis via Polymerization of N-phenoxycarbonyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of polypeptides is a cornerstone of biomedical and biomaterials research. While solid-phase peptide synthesis (SPPS) offers precise sequence control, it is often limited to shorter peptides. For the production of high molecular weight polypeptides, the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) has been a widely used method. However, NCAs are notoriously sensitive to moisture, necessitating stringent anhydrous conditions and glovebox techniques.[1]
An attractive alternative is the use of N-phenoxycarbonyl (PhOC or NPC) protected amino acids as monomers.[2] These monomers exhibit greater stability towards moisture and air, simplifying their handling and storage.[3] The polymerization of NPCs, typically initiated by primary amines, proceeds via a polycondensation-like mechanism, eliminating phenol and carbon dioxide to form the polypeptide backbone.[4] This method allows for the synthesis of well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions.[2]
These application notes provide detailed protocols for the synthesis of N-phenoxycarbonyl amino acid monomers and their subsequent polymerization to generate polypeptides.
I. Synthesis of N-phenoxycarbonyl Amino Acid Monomers
There are two primary methods for the synthesis of NPC monomers. The traditional approach involves the reaction of an amino acid with phenyl chloroformate. A more recent and facile method utilizes a two-phase reaction system that circumvents the need for laborious purification steps like column chromatography.[5]
Protocol 1: Facile Two-Phase Synthesis of NPC Monomers
This method is advantageous due to its simplicity and the high purity of the resulting monomers.[5]
Materials:
-
Amino acid (e.g., L-leucine, L-glutamic acid (γ-benzyl ester), etc.)
-
Sodium hydroxide (NaOH)
-
Phenyl chloroformate
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or hexane for precipitation
Procedure:
-
Dissolution of Amino Acid: Dissolve the amino acid in an aqueous solution of sodium hydroxide (1.0-1.2 equivalents). The concentration should be approximately 0.5-1.0 M.
-
Reaction Setup: Cool the amino acid solution to 0 °C in an ice bath with vigorous stirring.
-
Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.0-1.2 equivalents) dissolved in dichloromethane (DCM) to the cooled amino acid solution.
-
Reaction: Allow the two-phase mixture to react at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution dropwise to a cold non-solvent like diethyl ether or hexane.
-
Collect the precipitate by filtration and dry under vacuum.
-
Table 1: Representative Yields for NPC Monomer Synthesis via Two-Phase Method
| Amino Acid Derivative | Abbreviation | Yield (%) |
| N-phenoxycarbonyl-L-leucine | Leu-NPC | >90 |
| N-phenoxycarbonyl-γ-benzyl-L-glutamate | BLG-NPC | >95 |
| N-phenoxycarbonyl-L-phenylalanine | Phe-NPC | >90 |
Note: Yields are representative and may vary based on specific reaction conditions and the amino acid used.
Protocol 2: Synthesis of NPC Monomers using Diphenyl Carbonate
This method is suitable for amino acids with functionalized side chains.[4]
Materials:
-
Amino acid with a protected side chain if necessary (e.g., L-serine, L-cysteine)
-
Tetrabutylammonium hydroxide (TBAH) or Triethylamine (Et₃N)
-
Diphenyl carbonate (DPC)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Formation of Amino Acid Salt: Dissolve the amino acid in a suitable solvent and add an equimolar amount of a base like tetrabutylammonium hydroxide or triethylamine to form the corresponding salt.
-
Reaction with DPC: Add diphenyl carbonate (1.0-1.5 equivalents) to the amino acid salt solution.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 40 to 60 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash with an acidic aqueous solution (e.g., 1 M HCl) to remove any remaining base, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate the solution.
-
Purify the crude product by recrystallization from a solvent system like ethyl acetate/hexane or by silica gel column chromatography if necessary.
-
II. Polymerization of N-phenoxycarbonyl Amino Acids
The polymerization of NPC monomers is typically initiated by a primary amine in a polar aprotic solvent at elevated temperatures.[2] A more recent and robust method employs primary amine hydrochlorides as initiators, which is particularly useful for the synthesis of complex polypeptide architectures and can be performed under open-air conditions.[3]
Protocol 3: Primary Amine Initiated Polymerization of NPCs
Materials:
-
N-phenoxycarbonyl amino acid (NPC) monomer
-
Primary amine initiator (e.g., n-butylamine, hexylamine, or a macroinitiator like amino-terminated polyethylene glycol)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF)
-
Methanol or diethyl ether for precipitation
-
Dialysis tubing (if applicable for purification)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve the NPC monomer in anhydrous DMAc to a desired concentration (e.g., 0.1-0.5 M).
-
Initiator Addition: Add the primary amine initiator. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.
-
Polymerization: Heat the reaction mixture to 60 °C and stir for the desired period (typically 24-72 hours). The progress of the polymerization can be monitored by the disappearance of the monomer using techniques like ¹H NMR or by the evolution of phenol.
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polypeptide by adding the reaction solution dropwise into a non-solvent like methanol or diethyl ether.
-
Collect the polymer by centrifugation or filtration.
-
Wash the polymer with the non-solvent to remove residual monomer, initiator, and phenol.
-
-
Purification:
-
For further purification, the polypeptide can be dissolved in a suitable solvent and dialyzed against deionized water to remove any low molecular weight impurities.
-
Lyophilize the dialyzed solution to obtain the pure polypeptide.
-
Protocol 4: Primary Amine Hydrochloride Initiated Polymerization of NPCs
This method offers enhanced control and is tolerant to open-air conditions.[3]
Materials:
-
N-phenoxycarbonyl amino acid (NPC) monomer
-
Primary amine hydrochloride initiator (e.g., n-butylamine hydrochloride)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether for precipitation
Procedure:
-
Reaction Setup: In a vial, dissolve the NPC monomer and the primary amine hydrochloride initiator in anhydrous DMF. The reaction can be set up on the benchtop.
-
Polymerization: Stir the solution at a specified temperature (e.g., 25-60 °C) for the required duration (e.g., 12-48 hours). The optimal temperature and time will depend on the specific monomer.
-
Polymer Isolation and Purification: Follow the same steps for polymer isolation and purification as described in Protocol 3.
Table 2: Representative Data for Polypeptide Synthesis from NPCs
| Monomer | Initiator | [M]/[I] | Time (h) | Temp (°C) | Yield (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| BLG-NPC | n-Butylamine | 20 | 48 | 60 | >90 | 4.2 | 1.15 |
| BLG-NPC | n-Butylamine | 50 | 72 | 60 | >90 | 10.5 | 1.20 |
| Leu-NPC | n-Hexylamine | 30 | 48 | 60 | >85 | 3.5 | 1.18 |
| Sar-NPC | Benzylamine | 20 | 24 | 60 | >95 | 1.8 | 1.10 |
Mₙ: Number-average molecular weight, PDI: Polydispersity Index. Data is representative and sourced from various studies.
III. Visualizing the Workflow
Synthesis of NPC Monomer and Subsequent Polymerization
Caption: Workflow for polypeptide synthesis.
Logical Relationship of Polymerization Control
Caption: Factors influencing polymerization.
Conclusion
The polymerization of N-phenoxycarbonyl amino acids presents a robust and versatile method for the synthesis of high molecular weight polypeptides. The stability of the NPC monomers compared to traditional NCAs simplifies handling and allows for more reproducible polymerizations. The protocols outlined above provide a foundation for researchers to produce a wide range of polypeptides for applications in drug delivery, tissue engineering, and other biomedical fields. The ability to control the molecular weight and achieve narrow polydispersity makes this an invaluable tool for the development of advanced biomaterials.
References
- 1. Spontaneous amino–yne click polymerization enabled by pyridinium-activated alkynes toward p–π conjugated ionic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Polypeptides with Activated Amino Acid Monomers | Encyclopedia MDPI [encyclopedia.pub]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-Phenoxycarbonyl-L-valine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Phenoxycarbonyl-L-valine in the design and development of targeted drug delivery systems. This document includes detailed experimental protocols, data presentation in tabular format for key quantitative metrics, and visualizations of relevant biological and experimental workflows.
Introduction
This compound is a protected amino acid derivative that serves as a critical building block in the synthesis of sophisticated drug delivery systems, particularly in the realm of oncology.[1] Its structure is particularly amenable for incorporation into enzyme-cleavable linkers, a key component of antibody-drug conjugates (ADCs). These linkers are designed to be stable in systemic circulation and to be selectively cleaved by enzymes, such as Cathepsin B, that are often overexpressed in the tumor microenvironment.[2][] This targeted release mechanism enhances the therapeutic window of potent cytotoxic agents by minimizing off-target toxicity.[4]
The valine residue in the linker is recognized by proteases like Cathepsin B, which cleaves the peptide bond, initiating the release of the conjugated drug. The phenoxycarbonyl group serves as a protecting group during synthesis and can influence the physicochemical properties of the final conjugate.
Data Presentation
The following tables summarize representative quantitative data for key parameters in the evaluation of targeted drug delivery systems. While specific data for this compound-based systems is not extensively available in the public domain, the following data from analogous valine-containing linkers (e.g., Val-Cit, Val-Ala) in antibody-drug conjugates provide a valuable reference for expected performance.
Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Valine-Containing Linkers
| Cell Line | Target Antigen | Linker-Payload | IC50 (ng/mL) | Reference |
| NCI-N87 | HER2 | Val-Cit-MMAE | 15 | [5] |
| HCC-1954 | HER2 | Val-Cit-MMAE | 25 | [5] |
| SK-BR-3 | HER2 | Val-Ala-MMAE | 10 | [5] |
| BT-474 | HER2 | Val-Ala-MMAE | 12 | [5] |
MMAE: Monomethyl auristatin E
Table 2: Cathepsin B Cleavage Kinetics of Different Peptide Substrates
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Phe-Arg-AMC | 1.8 | 150 | 12,000 | [6] |
| Z-Arg-Arg-AMC | 0.9 | 250 | 3,600 | [6] |
Z: Carbobenzyloxy, AMC: 7-amino-4-methylcoumarin. These are model substrates used to characterize enzyme activity.
Table 3: In Vivo Efficacy of ADCs with Valine-Containing Linkers in Xenograft Models
| Xenograft Model | ADC | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| NCI-N87 (Gastric Cancer) | Anti-HER2-Val-Cit-MMAE | 1 | 95 | [7] |
| HCC-1954 (Breast Cancer) | Anti-HER2-Val-Cit-MMAE | 3 | 88 | [7] |
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis and evaluation of antibody-drug conjugates with enzyme-cleavable linkers and can be applied to systems incorporating this compound.
Protocol 1: Synthesis of a Drug Conjugate with an this compound Linker
This protocol outlines a general procedure for conjugating a drug molecule to a targeting moiety (e.g., an antibody) using a linker synthesized from this compound. This process typically involves the synthesis of a linker-payload intermediate which is then conjugated to the antibody.
Materials:
-
This compound
-
A self-emissive spacer (e.g., p-aminobenzyl alcohol - PABA)
-
The cytotoxic drug with a reactive handle (e.g., an amine or hydroxyl group)
-
Targeting antibody (e.g., Trastuzumab)
-
Coupling agents (e.g., HATU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Linker-Payload Synthesis: a. Couple this compound to the self-emissive spacer (PABA) using standard peptide coupling chemistry (e.g., HATU/DIPEA in DMF). b. Purify the product by flash chromatography. c. Activate the other end of the spacer and react it with the cytotoxic drug. d. Purify the final linker-payload construct.
-
Antibody Reduction (for cysteine conjugation): a. Prepare the antibody in a suitable buffer (e.g., PBS). b. Add a controlled amount of a reducing agent like TCEP to partially reduce the interchain disulfide bonds. c. Incubate at 37°C for 1-2 hours.
-
Conjugation: a. Dissolve the linker-payload in an organic co-solvent (e.g., DMSO). b. Add the linker-payload solution to the reduced antibody solution. c. Incubate at room temperature for 1-4 hours.
-
Quenching: a. Add a quenching reagent like N-acetylcysteine to cap any unreacted thiol groups.
-
Purification: a. Purify the antibody-drug conjugate using SEC to remove small molecule impurities and HIC to separate ADC species with different drug-to-antibody ratios (DAR).
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay is used to determine the rate and extent of drug release from the conjugate in the presence of Cathepsin B.
Materials:
-
Antibody-drug conjugate
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (prepare DTT fresh)
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
HPLC system with a reverse-phase column
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer.
-
Activate Cathepsin B by incubating it in the Assay Buffer at 37°C for 15 minutes.
-
Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC solution.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the Quenching Solution.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of released drug.
Protocol 3: In Vitro Cytotoxicity Assay
This assay measures the potency of the antibody-drug conjugate against cancer cells.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)
-
Control cell line (target antigen-negative)
-
Cell culture medium and supplements
-
Antibody-drug conjugate
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plates for a period of time (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Mandatory Visualizations
Caption: ADC internalization and payload release pathway.
Caption: General workflow for ADC synthesis.
Caption: In vitro evaluation workflow for ADCs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Phenoxycarbonyl-L-valine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals to overcome challenges associated with the synthesis of N-Phenoxycarbonyl-L-valine, particularly addressing the issue of low reaction yields.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Question: Why is the yield of my this compound synthesis significantly lower than expected?
Answer: Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to challenges inherent to the reagents. A logical workflow to troubleshoot this issue is essential.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound synthesis?
A1: The most critical factors include:
-
Steric Hindrance: The bulky isopropyl group of valine can sterically hinder the approach of the acylating agent (phenyl chloroformate) to the amino group, slowing down the reaction rate and potentially leading to incomplete conversion.[1]
-
Reaction Conditions: Precise control of temperature and pH is crucial. The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions, such as the hydrolysis of phenyl chloroformate. A basic pH is required to deprotonate the amino group of L-valine, making it nucleophilic.
-
Reagent Purity: The purity of L-valine and phenyl chloroformate is paramount. Impurities can lead to unwanted side reactions and complicate the purification process.
-
Work-up and Purification: Product loss can occur during the aqueous work-up and recrystallization steps. Optimization of these procedures is necessary to maximize the isolated yield.
Q2: Can the choice of base impact the reaction yield?
A2: Yes, the choice and amount of base are important. A base such as sodium hydroxide or sodium carbonate is typically used to maintain a basic pH.[2] The base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product. However, an excessively high concentration of a strong base can promote the hydrolysis of the phenyl chloroformate reagent and potentially the product. The ideal base should be strong enough to deprotonate the amino acid without causing significant degradation of the reactants or product.
Q3: Are there alternative, higher-yielding methods for this synthesis?
A3: A facile two-phase reaction system has been developed for the synthesis of N-phenoxycarbonyl amino acids (NPCs), which can offer high purity and yield without the need for column chromatography.[3] This method is compatible with various amino acids and could be a viable alternative to traditional single-phase aqueous reactions.[3] Additionally, enzymatic synthesis methods are being explored as a greener and more selective alternative to chemical methods like the Schotten-Baumann reaction for N-acylation.[2][4]
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation:
-
Maintain Low Temperatures: This reduces the rate of hydrolysis of phenyl chloroformate.
-
Controlled Reagent Addition: Add the phenyl chloroformate dropwise to the reaction mixture to avoid localized high concentrations, which can lead to side reactions.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to promote efficient mixing of the reactants.
-
Optimize pH: Maintain the pH in the optimal range to ensure the amino group is deprotonated while minimizing reagent hydrolysis.
Q5: What is the best way to purify the final this compound product?
A5: Recrystallization is a common method for purifying the crude product. The choice of solvent system is critical for obtaining high purity and recovery. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. It may be necessary to screen several solvent systems to find the optimal one. After recrystallization, the purity of the product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. In some cases, purification can be achieved through a simple work-up process, avoiding more laborious techniques.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acylation of Amino Acids
| Parameter | Schotten-Baumann Type Reaction | Enzymatic Acylation | Two-Phase NPC Synthesis |
| Acylating Agent | Acyl Chlorides (e.g., Phenyl Chloroformate) | Fatty Acids | Phenyl Chloroformate |
| Catalyst/Medium | Aqueous Base (e.g., NaOH) | Aminoacylases in Aqueous Medium | Biphasic System (e.g., Water/Organic Solvent) |
| Temperature | Low (e.g., 0-5 °C) | Mild (e.g., 30-50 °C) | Room Temperature |
| Key Challenges | Unselective, potential for reagent hydrolysis, byproduct formation | Enzyme stability and activity, substrate specificity | Optimization of phase transfer |
| Advantages | Widely applicable, relatively simple setup | High selectivity, environmentally friendly | High purity without chromatography, simple work-up[3] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis (Schotten-Baumann Conditions)
Materials:
-
L-valine
-
Phenyl chloroformate
-
Sodium hydroxide (or other suitable base)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (or other suitable extraction solvent)
-
Deionized water
-
Anhydrous magnesium sulfate (or other drying agent)
Procedure:
-
Dissolve L-valine in an aqueous solution of sodium hydroxide at 0-5 °C with vigorous stirring.
-
Slowly add phenyl chloroformate dropwise to the cold solution while maintaining the pH in the basic range (pH 9-10) by the concurrent addition of a sodium hydroxide solution.
-
Continue stirring the reaction mixture at 0-5 °C for 2-3 hours after the addition is complete.
-
Monitor the reaction progress using a suitable technique (e.g., TLC).
-
Once the reaction is complete, wash the aqueous layer with an organic solvent (e.g., ether) to remove any unreacted phenyl chloroformate and phenol.
-
Acidify the aqueous layer to pH 1-2 with cold dilute hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash it with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Workflow for Protocol 1
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Facile Two-Phase Synthesis of N-Phenoxycarbonyl Amino Acids [3]
Materials:
-
Amino Acid (e.g., L-valine)
-
Sodium Bicarbonate
-
Phenyl Chloroformate
-
Dichloromethane (DCM)
-
Deionized Water
-
Hydrochloric Acid
Procedure:
-
Suspend the amino acid in a mixture of water and dichloromethane.
-
Add sodium bicarbonate to the suspension.
-
Add phenyl chloroformate to the biphasic mixture and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
The product can often be obtained in high purity without the need for further purification like column chromatography.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions with N-Phenoxycarbonyl-L-valine.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions when working with N-Phenoxycarbonyl-L-valine in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected amino acid derivative of L-valine. The N-phenoxycarbonyl group serves as a protecting group for the amino functionality of valine. It is primarily used as a monomer in peptide synthesis and in the development of pharmaceuticals, where it can enhance the stability and bioavailability of the resulting peptides.[1]
Q2: What are the most common side reactions associated with the use of this compound in peptide synthesis?
A2: While N-phenoxycarbonyl protected amino acids are noted for their stability,[2] users may still encounter common side reactions inherent to peptide synthesis. These include:
-
Incomplete coupling: Due to the steric hindrance of the valine side chain.
-
Epimerization (racemization): Conversion of the L-valine residue to D-valine, particularly during activation and coupling steps.[3]
-
Hydrolysis of the N-phenoxycarbonyl group: Premature cleavage of the protecting group under certain conditions.
-
Side reactions with coupling reagents: Formation of unwanted adducts or byproducts.[4]
Q3: How can I detect epimerization of this compound in my peptide?
A3: Epimerization can be detected by chiral chromatography (e.g., HPLC with a chiral column) or by enzymatic digestion followed by analysis of the resulting amino acids. Mass spectrometry can also be used to identify diastereomeric peptides, though separation can be challenging.
Q4: Is the N-phenoxycarbonyl protecting group labile to standard peptide synthesis conditions?
A4: The N-phenoxycarbonyl group is generally stable under the conditions used for solid-phase peptide synthesis (SPPS). However, prolonged exposure to strong acids or bases should be avoided to prevent premature cleavage.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Coupling Yield or Incomplete Reaction
Symptom:
-
Positive Kaiser test (for primary amines) or other tests indicating unreacted free amine on the resin after coupling.
-
Presence of deletion sequences (peptide missing the valine residue) in the final product upon analysis by mass spectrometry.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Steric Hindrance | The bulky isopropyl side chain of valine can hinder the approach of the activated amino acid to the growing peptide chain. |
| - Use a more powerful coupling reagent: Switch to reagents known for their effectiveness with hindered amino acids, such as HATU, HCTU, or COMU.[5] - Increase reaction time: Extend the coupling reaction time (e.g., from 2 hours to 4 hours or overnight). - Perform a double coupling: After the initial coupling, drain the reagents and add a fresh solution of activated this compound to the resin.[6] | |
| Peptide Aggregation | The growing peptide chain may aggregate on the solid support, blocking access to the N-terminal amine.[6] |
| - Change the solvent: Switch from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP).[7] - Incorporate chaotropic salts: Add salts like LiCl to the reaction mixture to disrupt secondary structures. | |
| Insufficient Reagent Concentration | The concentration of the activated amino acid may be too low for efficient coupling. |
| - Increase reagent equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents).[5] |
Issue 2: High Levels of Epimerization (D-Valine Impurity)
Symptom:
-
Appearance of a diastereomeric impurity in the HPLC chromatogram of the final peptide.
-
Confirmation of D-valine presence through chiral analysis.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Over-activation of the Carboxylic Acid | Prolonged pre-activation of this compound before addition to the resin can increase the rate of epimerization.[8] |
| - Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after a short pre-activation period (e.g., 1-2 minutes).[8] | |
| Choice of Base | Strong bases can promote the abstraction of the alpha-proton, leading to epimerization. |
| - Use a weaker, sterically hindered base: Employ bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases.[8] | |
| Coupling Reagent | Some coupling reagents are more prone to causing epimerization. |
| - Use coupling reagents with additives: Utilize uronium/aminium reagents (e.g., HATU, HBTU) in combination with additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to suppress epimerization.[8] | |
| Reaction Temperature | Higher temperatures can accelerate the rate of epimerization. |
| - Lower the reaction temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature) instead of elevated temperatures.[8] | |
| Solvent Effects | Polar aprotic solvents like DMF can facilitate epimerization.[8] |
| - Consider less polar solvents: If solubility allows, using a less polar solvent may reduce the extent of epimerization. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
This protocol outlines a standard method for coupling this compound onto a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
Protocol 2: Minimizing Epimerization during Coupling
This protocol is optimized to reduce the risk of epimerization.
-
Resin Preparation: Follow steps 1-3 of the standard coupling protocol.
-
Amino Acid Activation at Low Temperature: Cool the this compound and coupling reagents (e.g., HATU/HOAt) in DMF to 0°C in an ice bath. Add DIPEA and pre-activate for no more than 1 minute.
-
Coupling at Low Temperature: Add the cold, activated amino acid solution to the resin and agitate the mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature and continue reacting for an additional 1.5 hours.
-
Washing and Confirmation: Follow steps 6-7 of the standard coupling protocol.
Visualizations
Caption: Standard workflow for coupling this compound in SPPS.
Caption: Troubleshooting logic for common side reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
Optimizing reaction conditions for N-Phenoxycarbonyl-L-valine polymerization.
Technical Support Center: N-Phenoxycarbonyl-L-valine Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the polymerization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for polymerization?
A1: this compound (NPC-Valine) is an activated urethane derivative of the amino acid L-valine.[1][2] It serves as a stable, storable precursor monomer for the synthesis of poly(L-valine). Unlike traditional α-amino acid N-carboxyanhydrides (NCAs), which are highly sensitive to moisture and require stringent anhydrous conditions for polymerization, NPC monomers offer excellent stability and tolerance to nucleophilic impurities like water and alcohols.[3][4][5] The polymerization proceeds through the in-situ formation of the corresponding NCA, making it a more robust and user-friendly method for creating polypeptides.[5]
Q2: What is the general mechanism for the polymerization of this compound?
A2: The polymerization of this compound is typically initiated by a primary amine. The process involves an in-situ transformation of the NPC monomer into the highly reactive N-carboxyanhydride (NCA) intermediate with the elimination of phenol.[5] The primary amine initiator then attacks the NCA ring, leading to a ring-opening polymerization (ROP).[6][7] This chain-growth process continues with the sequential addition of monomer units, ultimately forming the polypeptide chain.
Q3: What are the main advantages of using NPC monomers over traditional NCAs?
A3: The primary advantages of using N-phenoxycarbonyl amino acids (NPCs) include:
-
Enhanced Stability: NPCs are significantly more stable than NCAs, tolerant to moisture and air, and can be stored under ambient conditions.[3][4]
-
Simplified Handling: The stability of NPCs eliminates the need for strictly controlled environments like a glovebox for monomer handling and polymerization.[5]
-
Impurity Tolerance: Polymerizations using NPCs show a surprising tolerance to common nucleophilic impurities such as water and alcohols.[3]
-
Improved Control: The use of specific initiator systems, like primary amine hydrochlorides, with NPC precursors can lead to high-fidelity chain ends and well-defined polymer architectures.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
Problem 1: Polymerization Fails to Initiate or Proceeds Very Slowly.
| Possible Cause | Suggested Solution |
| Inactive Initiator | Use a fresh, high-purity primary amine initiator. Ensure the initiator is soluble in the reaction solvent. For more controlled polymerizations, consider using a primary amine hydrochloride salt.[4] |
| Low Reaction Temperature | While lower temperatures can reduce side reactions, they also slow down the polymerization rate. For NPC polymerizations, temperatures around 60-70 °C in solvents like DMAc are often effective.[4][5] |
| Inappropriate Solvent | Ensure the monomer and growing polymer are soluble in the chosen solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are commonly used.[4][8] |
| Presence of Strong Acids | Strong acidic impurities (e.g., HCl from monomer synthesis) can protonate the amine initiator, rendering it inactive.[9] While weak acids can sometimes accelerate polymerization, strong acids will inhibit it.[9] |
Problem 2: The Final Polymer has a Broad Molecular Weight Distribution (High Polydispersity Index - PDI).
| Possible Cause | Suggested Solution |
| Side Reactions | Side reactions, such as chain termination and chain transfer, are a common issue in NCA polymerizations.[10] Although NPC polymerization is more robust, these can still occur. Lowering the reaction temperature can help minimize these side reactions.[6][11] |
| Monomer Impurities | Even though NPCs are stable, impurities from their synthesis (e.g., unreacted starting materials, phosgene derivatives) can act as alternative initiators or terminating agents, leading to a broad PDI.[8][12] Ensure high purity of the NPC-Valine monomer. |
| Slow Initiation | If the initiation rate is slower than the propagation rate, it can lead to a broader PDI. Ensure the chosen initiator reacts quickly and efficiently. |
| Moisture (for traditional NCA systems) | For any system involving the NCA intermediate, residual moisture can lead to unwanted initiation and termination events. While NPC systems are more tolerant, ensuring anhydrous conditions can still improve control.[3] |
Problem 3: The Polymer's Molecular Weight is Not as Expected.
| Possible Cause | Suggested Solution |
| Incorrect Monomer-to-Initiator Ratio ([M]/[I]) | The degree of polymerization is directly controlled by the [M]/[I] ratio. Carefully and accurately measure the amounts of both monomer and initiator. |
| Chain Termination | Premature termination of growing polymer chains will result in a lower-than-expected molecular weight.[11] This can be caused by impurities in the monomer or solvent.[10][12] Purification of all reagents is critical. |
| Inefficient Initiation | If not all initiator molecules start a polymer chain, the effective [M]/[I] ratio will be higher, leading to a higher molecular weight than predicted. |
Below is a troubleshooting workflow to help diagnose polymerization issues systematically.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides | MDPI [mdpi.com]
- 7. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 11. materials.uoi.gr [materials.uoi.gr]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of N-Phenoxycarbonyl-L-valine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of N-Phenoxycarbonyl-L-valine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that are relevant to its purification?
A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties include:
| Property | Value | Reference |
| Molecular Weight | 237.25 g/mol | [1][2] |
| Melting Point | 80 - 86 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (commercial) | ≥95% to ≥99% (by HPLC) | [1][3] |
| Storage Temperature | Room Temperature | [1] |
The N-phenoxycarbonyl group increases the hydrophobicity of the L-valine, which is an important consideration for reversed-phase chromatography. The defined melting point suggests that the compound is crystalline, making recrystallization a viable purification method.
Q2: What are the most common methods for purifying this compound derivatives?
A2: The two most common and effective methods for purifying this compound derivatives are High-Performance Liquid Chromatography (HPLC) and recrystallization.
-
Reversed-Phase HPLC (RP-HPLC) is a high-resolution technique that separates the target compound from impurities based on differences in hydrophobicity.[4] It is particularly useful for removing closely related impurities.
-
Recrystallization is a cost-effective method for purifying crystalline solids. It relies on the differential solubility of the compound and impurities in a chosen solvent system at varying temperatures.[5]
Q3: What are the likely impurities I might encounter when working with this compound?
A3: Impurities can originate from the synthesis of the this compound itself or from subsequent reactions. Potential impurities include:
-
Unreacted starting materials: L-valine and reagents used for introducing the phenoxycarbonyl group.
-
Byproducts of the protection reaction: These can include di-substituted products or other side-reaction products.
-
Deletion sequences (in peptide synthesis): If the this compound is used in solid-phase peptide synthesis (SPPS), incomplete coupling can lead to peptides lacking the valine residue.[6]
-
Products of incomplete deprotection: If the phenoxycarbonyl group is meant to be removed in a subsequent step, incomplete removal will result in residual protected compound.
Troubleshooting Guides
HPLC Purification
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility of Crude Material | The N-phenoxycarbonyl group increases hydrophobicity, making dissolution in highly aqueous mobile phases difficult. | Dissolve the crude product in a minimal amount of a strong organic solvent like DMSO or DMF, then dilute with the initial mobile phase.[7] Ensure the final injection solvent is compatible with the mobile phase to prevent precipitation on the column.[8] |
| Broad or Tailing Peaks | - Column Overload: Injecting too much sample can lead to poor peak shape. - Secondary Interactions: The phenoxycarbonyl group may interact with residual silanols on the silica-based column. - Inappropriate Mobile Phase: A steep gradient or incorrect pH can affect peak shape. | - Reduce the injection volume or sample concentration.[9] - Use an end-capped column or a polymer-based stationary phase.[9] - Optimize the gradient to be shallower around the elution point of the target compound.[9] |
| Poor Resolution of Impurities | Impurities have similar hydrophobicity to the target compound. | - Change the Organic Modifier: Switch from acetonitrile to methanol or isopropanol to alter selectivity.[8] - Select a Different Stationary Phase: Consider a C8 (less hydrophobic) or a phenyl-hexyl column for different selectivity.[8] - Adjust Temperature: Increasing the column temperature (e.g., to 40°C or 60°C) can sometimes improve resolution.[8] |
| High Backpressure | - Particulates in Sample: Insoluble material can clog the column frit. - Precipitation on Column: The compound may precipitate if the mobile phase composition changes too rapidly. | - Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[4] - Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase. |
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| "Oiling Out" (Product separates as a liquid) | The solution is too supersaturated, or the cooling rate is too fast. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different solvent system. |
| No Crystal Formation | - Solution is not saturated: Too much solvent was used. - Compound is highly soluble in the chosen solvent at all temperatures. | - Slowly evaporate the solvent until the solution becomes cloudy, then cool. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes turbid, then cool. - Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low Purity of Crystals | Impurities are co-crystallizing with the product. | - Perform a second recrystallization. - Choose a solvent system where the impurity is either highly soluble or very insoluble. |
| Low Recovery | - The compound has significant solubility in the cold solvent. - Too much solvent was used. | - Cool the crystallization mixture in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product. |
Experimental Protocols
Protocol 1: General Procedure for Preparative RP-HPLC Purification
This protocol provides a general methodology for the purification of this compound derivatives. Optimization will be required based on the specific derivative and impurity profile.
1. Materials and Reagents:
-
Crude this compound derivative
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm)
-
Analytical C18 column (e.g., 5 µm particle size, 4.6 x 150 mm)
-
HPLC system with a UV detector and fraction collector
-
Lyophilizer
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
3. Sample Preparation:
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.[4]
4. Analytical Method Development (Optional but Recommended):
-
Before scaling up to preparative HPLC, optimize the separation on an analytical column to determine the retention time of the product and the impurity profile.
-
A typical starting gradient is 5% to 95% Mobile Phase B over 20-30 minutes.
5. Preparative Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run a gradient optimized from the analytical method. A shallower gradient around the elution time of the target compound will provide better resolution.
-
Monitor the separation at a suitable wavelength (e.g., 214 nm and 254 nm).
-
Collect fractions corresponding to the main product peak.
6. Fraction Analysis and Product Recovery:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >99%).
-
Remove the organic solvent using a rotary evaporator.
-
Freeze the aqueous solution and lyophilize to obtain the purified product as a powder.[8]
Protocol 2: General Procedure for Recrystallization
This protocol provides a general workflow for the purification of this compound by recrystallization. The choice of solvent is critical and may require screening.
1. Materials:
-
Crude this compound
-
Various organic solvents (e.g., ethanol, methanol, ethyl acetate, hexane, water)
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
2. Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Test the solubility of a small amount of the crude material in various solvents to find a suitable one. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.
3. Dissolution:
-
Place the crude this compound in the crystallization vessel.
-
Add a minimal amount of the chosen hot solvent and stir until the solid is completely dissolved.
4. Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If no crystals form, try scratching the inner surface of the flask with a glass rod or placing the solution in an ice bath.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals under vacuum to a constant weight.
A patent for a similar compound, N-methoxycarbonyl-L-valine, describes a crystallization process where the crude product is dissolved in methanol or ethanol, followed by the addition of water and adjustment of the pH to 1.0-2.0 to induce crystallization, achieving a purity of >99%.[10] This suggests that a similar pH-dependent crystallization could be effective for this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. thepurechem.com [thepurechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]
Addressing stability and degradation issues of N-Phenoxycarbonyl-L-valine.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability and degradation issues of N-Phenoxycarbonyl-L-valine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpectedly low yield or incomplete reaction in peptide synthesis.
-
Question: I am using this compound in a solid-phase peptide synthesis (SPPS) protocol, and I am observing a low yield of my desired peptide. What could be the cause?
-
Answer: Low coupling efficiency can be a major contributor to low peptide yields. This can be due to several factors related to the stability and reactivity of this compound. One primary cause is the premature degradation of the reagent, especially under basic conditions. The phenoxycarbonyl protecting group can be susceptible to hydrolysis.[1] It is also possible that steric hindrance from the bulky valine side chain is impeding the coupling reaction.
To troubleshoot this, you can:
-
Ensure anhydrous conditions: Moisture can lead to the hydrolysis of this compound. Use dry solvents and reagents.
-
Optimize coupling reagents: Consider using a more potent activating agent to overcome potential steric hindrance and improve reaction kinetics.
-
Monitor the reaction: Use a qualitative test like the Kaiser test to check for the presence of free amines after the coupling step. A positive result indicates incomplete coupling.[2]
-
Double coupling: If incomplete coupling is suspected, performing a second coupling step with fresh reagent can improve the yield.
-
Issue 2: Appearance of unknown impurities in my reaction mixture.
-
Question: After my reaction, HPLC analysis shows several unexpected peaks. What could these impurities be, and how can I avoid them?
-
Answer: The primary degradation pathway for this compound is hydrolysis of the carbamate bond, especially under basic or acidic conditions.[1][3] This will result in the formation of L-valine, phenol, and carbon dioxide. In the context of peptide synthesis, incomplete removal of the protecting group in the previous step can also lead to side products.
To identify and mitigate these impurities:
-
Characterize the impurities: If possible, use LC-MS to identify the mass of the impurity peaks. This can help confirm if they correspond to expected degradation products like L-valine.
-
Control the pH: Avoid exposing this compound to strongly acidic or basic conditions for extended periods.
-
Purification: Use an appropriate purification method, such as flash chromatography or preparative HPLC, to separate the desired product from the impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most probable degradation pathway for this compound is the hydrolysis of the N-phenoxycarbonyl group. This reaction is typically catalyzed by acid or, more commonly, base.[1][3] The hydrolysis breaks the carbamate linkage, yielding L-valine, phenol, and carbon dioxide as the final degradation products.
Primary degradation pathway of this compound.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry place. Recommended storage is at 2-8°C.[3] It should be kept in a tightly sealed container to protect it from moisture, which can cause hydrolysis.
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: A forced degradation study is the most effective way to assess the stability of this compound under your specific experimental conditions. This involves subjecting the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and monitoring its degradation over time using a stability-indicating analytical method, such as HPLC.
Workflow for a forced degradation study.
Q4: What is a suitable analytical method for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. An ideal method would be a reverse-phase HPLC with UV detection. The method should be able to separate this compound from its potential degradation products, primarily L-valine and phenol.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate how stability data would be presented.
| Stress Condition | Time (hours) | This compound (%) | L-valine (%) | Phenol (%) |
| 0.1 M HCl (60°C) | 24 | 95.2 | 4.5 | 4.6 |
| 0.1 M NaOH (RT) | 8 | 88.7 | 10.8 | 11.0 |
| 3% H₂O₂ (RT) | 24 | 98.1 | Not Detected | Not Detected |
| 80°C | 24 | 99.5 | Not Detected | Not Detected |
| Photolytic (ICH Q1B) | 24 | 99.8 | Not Detected | Not Detected |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C.
-
Photolytic Degradation: Expose a solution of this compound to light as per ICH Q1B guidelines.
-
Sampling and Analysis: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 12, and 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Illustrative Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
This method is a general starting point and should be optimized and validated for your specific application.
References
Technical Support Center: Troubleshooting Incomplete Phenoxycarbonyl Protecting Group Removal
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for overcoming challenges associated with the incomplete removal of the phenoxycarbonyl (PhOC) protecting group.
Troubleshooting Guide: Incomplete Phenoxycarbonyl (PhOC) Deprotection
Question: I am observing incomplete removal of the PhOC group. What are the general deprotection methods and common causes for failure?
Answer:
The phenoxycarbonyl (PhOC) group is a carbamate protecting group used for amines. Its removal can be accomplished under basic, acidic, or hydrogenolytic conditions. Incomplete deprotection can stem from several factors, including the choice of deprotection method, reaction conditions, and the nature of the substrate.
Common Deprotection Methods & Potential Issues:
| Deprotection Method | Reagents & Conditions | Common Reasons for Incomplete Removal |
| Basic Hydrolysis | Tetrabutylammonium fluoride (TBAF) in a suitable solvent (e.g., THF).[1][2] | - Insufficient reagent stoichiometry.- Presence of water in reagents affecting TBAF activity.- Steric hindrance around the carbamate.[1][2] |
| Acidic Cleavage | Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA). | - Acid concentration is too low.- Reaction time is insufficient.- Acid-labile functional groups on the substrate may limit the harshness of conditions that can be applied. |
| Catalytic Hydrogenolysis | H₂ gas with a palladium catalyst (e.g., Pd/C).[3][4] | - Catalyst poisoning by sulfur-containing compounds or other functional groups.- Insufficient catalyst loading or activity.- Inefficient hydrogen gas delivery. |
Below is a general troubleshooting workflow to address incomplete PhOC deprotection:
Caption: A logical workflow for troubleshooting incomplete phenoxycarbonyl (PhOC) deprotection.
Frequently Asked Questions (FAQs)
Q1: I am using TBAF for deprotection and see a significant amount of a higher molecular weight side product. What is it and how can I avoid it?
A1: The formation of a symmetrical urea is a common side reaction during the basic hydrolysis of PhOC groups on primary amines.[1][2] This occurs via an E1cb-type mechanism where an isocyanate intermediate is formed. This reactive intermediate can then be trapped by the newly deprotected amine, leading to the urea byproduct.[1][2]
Mechanism of Urea Formation:
-
Deprotonation: A base (e.g., F⁻ from TBAF) removes the proton from the carbamate nitrogen.
-
Elimination: The resulting anion eliminates the phenoxide leaving group to form an isocyanate.
-
Nucleophilic Attack: The deprotected primary amine acts as a nucleophile and attacks the isocyanate to form a symmetrical urea.
To minimize urea formation, consider the following:
-
Use a stoichiometric amount of TBAF: Using a catalytic amount of TBAF can slow down the hydrolysis, allowing more time for the liberated amine to react with the isocyanate intermediate.[1]
-
Substrate-dependency: The steric bulk of the amine substituent can influence the ratio of amine to urea formation.[1][2] For very bulky groups, the formation of the free amine is favored.[1][2]
-
Alternative Methods: If urea formation is persistent, consider switching to an acidic or hydrogenolytic deprotection method, if your substrate is compatible.
Quantitative Data on Amine vs. Urea Formation with TBAF:
The following table summarizes the observed product distribution for the deprotection of different PhOC-protected amines with TBAF.
| Substrate (R-NHPhOC) | Amine (R-NH₂) Yield | Urea ((R-NH)₂CO) Yield |
| p-Methoxybenzylamine | ~50% | ~50% |
| tert-Butylamine | Favored Product | Minor Product |
| Aniline | Major Product | Not Detected |
Data adapted from Jacquemard et al., ACS Omega 2022.[1][2]
Q2: What are the recommended conditions for acidic cleavage of the PhOC group, and what are the potential side reactions?
A2: While specific literature on the acidic cleavage of PhOC is scarce, conditions analogous to those used for other carbamates like Boc and Cbz can be applied.
Recommended Starting Conditions:
-
Reagents: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen bromide (HBr) in acetic acid.
-
Temperature: Typically room temperature.
-
Time: 30 minutes to a few hours, monitored by TLC or LC-MS.
Potential Side Reactions:
-
Acid-catalyzed degradation: Sensitive functional groups elsewhere in the molecule may be affected by the strong acidic conditions.
-
Alkylation: If the substrate contains electron-rich aromatic rings (like tryptophan or tyrosine residues in peptides), the carbocation generated during deprotection could lead to alkylation side products. The use of scavengers, such as triisopropylsilane (TIS) or water, is recommended in such cases.
Q3: When is catalytic hydrogenolysis a suitable method for PhOC deprotection, and what are its limitations?
A3: Catalytic hydrogenolysis is generally a mild and effective method for the deprotection of benzylic and related protecting groups. While less common for PhOC, it can be a viable option.
Recommended Conditions:
-
Catalyst: 10% Palladium on carbon (Pd/C) is a standard choice.
-
Hydrogen Source: Hydrogen gas (H₂) at atmospheric or slightly elevated pressure.
-
Solvent: Methanol, ethanol, or ethyl acetate are common solvents.
-
Temperature: Room temperature.
Limitations and Troubleshooting:
-
Catalyst Poisoning: The presence of sulfur-containing functional groups (e.g., thioethers, thiols) can poison the palladium catalyst, rendering it inactive.
-
Substrate Compatibility: Functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups, may be reduced under hydrogenolysis conditions.
-
Incomplete Reaction: If the reaction is sluggish, ensure the catalyst is fresh and active, increase the catalyst loading, or check the efficiency of hydrogen delivery to the reaction mixture.
Q4: How can I monitor the progress of the PhOC deprotection reaction?
A4: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the disappearance of the starting material (less polar) and the appearance of the deprotected amine (more polar).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for quantitative analysis. It allows for the separation and identification of the starting material, the desired product, and any side products based on their retention times and mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the phenoxy group and the appearance of signals for the deprotected amine.
Experimental Protocols
Protocol 1: Deprotection of PhOC-protected Primary Amine using TBAF
-
Dissolve the PhOC-protected amine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The ratio of the desired amine to the urea byproduct should be determined by analysis of the crude reaction mixture (e.g., by ¹H NMR or LC-MS).[1][2]
Caption: Experimental workflow for the deprotection of a PhOC-protected primary amine using TBAF.
References
- 1. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
How to improve the solubility of N-Phenoxycarbonyl-L-valine in organic solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Phenoxycarbonyl-L-valine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white powder. It is known to be soluble in organic solvents such as acetone, chloroform, dichloromethane, and methanol.[1] Its solubility in water is limited, reported as 2197 mg/L at 25°C. Due to its zwitterionic nature, its solubility can be influenced by the polarity of the solvent and the pH of the solution.[2][3]
Q2: I am observing poor solubility of this compound in my chosen organic solvent. What are the initial troubleshooting steps?
A2: If you are experiencing poor solubility, consider the following initial steps:
-
Purity Check: Ensure the purity of your this compound, as impurities can affect solubility. The compound should be a white to off-white powder.[4]
-
Sonication: Use a sonicator to break down solid particles and enhance solubilization. If the solution remains cloudy, contains visible particles, or forms a gel after sonication, the compound is likely suspended rather than fully dissolved, and a stronger solvent or alternative method is needed.
-
Gentle Heating: Carefully warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures. Monitor for any changes in the appearance of the solution or the compound itself.
Q3: Can pH adjustment be used to improve the solubility of this compound in organic solvents?
A3: While pH adjustment is a common technique for improving the solubility of compounds with ionizable groups in aqueous solutions, its effect in organic solvents is less direct.[2][5] However, for protic organic solvents, altering the ionization state of the carboxylic acid or the secondary amine of the valine derivative can influence its interaction with the solvent molecules. For instance, in a solvent system containing a small amount of a basic or acidic modifier, the solubility may be enhanced.
Q4: Are there any recommended solvent systems for dissolving this compound, especially for synthetic applications?
A4: For amino acids and their derivatives, a mixture of dimethylformamide (DMF) containing a strong acid (like trifluoroacetic acid) and an excess of a tertiary base (like pyridine) has been shown to be an effective solvent system.[6] This approach can be particularly useful for subsequent reactions, such as acylation.[6]
Troubleshooting Guide: Enhancing Solubility
This guide provides systematic approaches to address common solubility challenges encountered with this compound.
Issue 1: The compound does not dissolve sufficiently in a single organic solvent.
Cause: The polarity of the chosen solvent may not be optimal for solvating the this compound molecule, which possesses both polar (carboxylate, amide) and non-polar (phenyl, isobutyl) functionalities.
Solution:
-
Co-solvent Systems: Employ a mixture of solvents to fine-tune the polarity of the medium. For example, a combination of a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) with a less polar solvent such as dichloromethane or toluene can be effective.
-
Solvent Screening: Systematically test the solubility in a range of solvents with varying polarities.
Issue 2: Precipitation occurs when a solution of this compound is cooled or concentrated.
Cause: The initial dissolution was likely achieved at a higher temperature, and the compound is supersaturated at the lower temperature or higher concentration.
Solution:
-
Determine Metastable Zone: If crystallization is the goal, carefully control the cooling or concentration rate to manage crystal growth.
-
Use of Anti-solvents: If precipitation is undesirable, avoid the addition of anti-solvents (solvents in which the compound is insoluble) that can trigger precipitation.
-
Maintain Elevated Temperature: If the experimental conditions allow, maintain the solution at a temperature where the compound remains soluble.
Data Presentation: Solubility Profile
The following table summarizes the qualitative and estimated quantitative solubility of this compound in various organic solvents. Please note: The quantitative data are estimations based on the behavior of similar N-protected amino acids and should be experimentally verified.
| Solvent | Chemical Class | Estimated Quantitative Solubility (g/L) | Qualitative Solubility |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | > 100 | Soluble |
| Chloroform | Halogenated Hydrocarbon | > 100 | Soluble |
| Acetone | Ketone | > 80 | Soluble |
| Methanol | Alcohol | > 50 | Soluble |
| Ethanol | Alcohol | ~ 30 | Moderately Soluble |
| Ethyl Acetate | Ester | ~ 20 | Sparingly Soluble |
| Toluene | Aromatic Hydrocarbon | < 10 | Slightly Soluble |
| Hexane | Aliphatic Hydrocarbon | < 1 | Insoluble |
| Water | Protic | ~ 2.2 | Slightly Soluble |
Experimental Protocols
Protocol 1: Standardized Method for Determining Solubility
This protocol outlines a general procedure to experimentally determine the solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe and 0.22 µm syringe filter
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Add a pre-weighed excess amount of this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial and vortex for 2 minutes to ensure initial mixing.
-
Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
After 24 hours, visually confirm that excess solid remains.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as HPLC.
-
Calculate the solubility in g/L or mol/L.
Protocol 2: Improving Solubility with a Co-solvent System
This protocol describes how to use a co-solvent system to dissolve this compound for an experimental reaction.
Materials:
-
This compound
-
Primary solvent (e.g., Dichloromethane)
-
Co-solvent (e.g., Dimethylformamide - DMF)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vessel, add the required amount of this compound.
-
Add the primary solvent (e.g., Dichloromethane) in a volume that is known to not fully dissolve the compound.
-
Begin stirring the suspension.
-
Slowly add the co-solvent (e.g., DMF) dropwise until the this compound is completely dissolved and the solution becomes clear.
-
Record the final volume of both solvents used to achieve complete dissolution.
-
Proceed with the intended chemical reaction.
Visualizations
Caption: Workflow for the experimental determination of solubility.
Caption: Logical workflow for troubleshooting poor solubility.
References
- 1. PHENOXYCARBONYL-L-VALINE | 126147-70-4 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validation & Comparative
A Comparative Guide to N-Phenoxycarbonyl-L-valine and Boc-L-valine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of amino-protecting groups is a cornerstone of efficient and successful peptide synthesis. This guide provides a detailed comparison of two such groups for the sterically hindered amino acid L-valine: the well-established tert-butyloxycarbonyl (Boc) group and the less-common N-phenoxycarbonyl (Phoc) group. This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific synthetic needs.
Introduction to Protecting Groups in Peptide Synthesis
In peptide synthesis, the temporary protection of the α-amino group of an amino acid is crucial to prevent self-polymerization and other side reactions during the coupling of amino acid residues. The choice of protecting group influences not only the reaction conditions for its removal (deprotection) but also the overall efficiency and purity of the final peptide. An ideal protecting group should be easy to introduce, stable during the coupling reaction, and readily removable under conditions that do not compromise the integrity of the growing peptide chain.
N-Phenoxycarbonyl-L-valine (Phoc-L-valine)
This compound is an amino acid derivative where the amino group is protected by a phenoxycarbonyl group. While not as widely used as the Boc or Fmoc protecting groups, Phoc-protected amino acids, also known as N-phenoxycarbonyl amino acids (NPCs), have been noted for their stability.[] They are described as moisture-insensitive and air-tolerant monomers, which can be an advantage in terms of storage and handling.[]
Boc-L-valine
Boc-L-valine is a staple in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[2] The Boc group is acid-labile and is typically removed with moderately strong acids like trifluoroacetic acid (TFA).[3][4] The synthesis of peptides using Boc-L-valine, especially considering the steric hindrance of the valine side chain, has been extensively studied, leading to well-optimized protocols.[5]
Comparative Analysis
Data Presentation: Coupling Efficiency of Boc-L-valine
The sterically hindered nature of valine presents a challenge in peptide synthesis, often leading to incomplete coupling.[5] The choice of coupling reagent is therefore critical. The table below summarizes the performance of common coupling reagents for the incorporation of Boc-L-valine.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[6] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[6] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[6] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile.[6] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice; the use of HOBt is crucial to suppress racemization.[6] |
Qualitative Comparison: Phoc-L-valine vs. Boc-L-valine
| Feature | This compound (Phoc-L-valine) | Boc-L-valine |
| Chemical Stability | Reported to be moisture-insensitive and air-tolerant. | Generally stable, but can be sensitive to strong acidic conditions over prolonged periods. |
| Deprotection Condition | Typically removed by catalytic hydrogenation or potentially under specific basic or nucleophilic conditions. | Removed under acidic conditions (e.g., TFA).[3] |
| Orthogonality | Potentially orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups if removed by hydrogenation. | Part of a "quasi-orthogonal" scheme with benzyl-based side-chain protection, relying on differential acid lability.[4][7] |
| Coupling Efficiency | Limited quantitative data available. | Well-documented, with high efficiencies achievable with modern coupling reagents.[5][6] |
| Side Reactions | Limited specific data available. | Potential for side reactions like tert-butylation of sensitive residues (e.g., Trp, Met, Cys) during deprotection, which can be mitigated with scavengers.[2] |
Experimental Protocols
Standard Boc-SPPS Protocol for a Single Coupling Cycle of Boc-L-valine
This protocol outlines the key steps for the coupling of Boc-L-valine to a resin-bound amino acid in solid-phase peptide synthesis.[6]
-
Resin Swelling: The resin is swelled in a suitable solvent such as dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).[6]
-
Boc Deprotection: The resin is treated with a solution of 50% trifluoroacetic acid (TFA) in DCM for an initial 2 minutes, followed by a longer treatment of 20-30 minutes to ensure complete removal of the Boc group.[6][8] The resin is then thoroughly washed.
-
Neutralization: The protonated N-terminal amine is neutralized to the free amine using a solution of a hindered base, typically 10% diisopropylethylamine (DIPEA) in DMF.[2] This step is repeated, followed by extensive washing with DMF.
-
Boc-L-valine Coupling:
-
Pre-activation: In a separate vessel, Boc-L-valine (3 equivalents) and a coupling reagent (e.g., HATU, 3 equivalents) are dissolved in DMF. A base such as DIPEA (6 equivalents) is added to facilitate the activation.[6]
-
Coupling: The activated Boc-L-valine solution is added to the resin, and the mixture is agitated for 1-2 hours. For a sterically hindered amino acid like valine, a longer reaction time or a second coupling may be necessary.[6]
-
-
Monitoring the Coupling Reaction: The completion of the coupling reaction is monitored using a qualitative method such as the Kaiser test to detect the presence of free primary amines.[5] A negative result (yellow beads) indicates a complete reaction.
-
Capping (Optional): If the coupling is incomplete, any unreacted amino groups are capped, typically with acetic anhydride, to prevent the formation of deletion sequences in the final peptide.
Visualizations
Chemical Structures
Caption: Chemical structures of Phoc-L-valine and Boc-L-valine.
General Peptide Synthesis Workflow (SPPS Cycle)
Caption: A simplified workflow of a single cycle in solid-phase peptide synthesis (SPPS).
Deprotection Mechanism of the Boc Group
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Conclusion
Boc-L-valine remains a well-characterized and highly utilized building block in peptide synthesis, with a wealth of data supporting its application and optimization. The challenges associated with its sterically hindered side chain are effectively overcome with the use of modern, potent coupling reagents, allowing for high-yield synthesis of valine-containing peptides.
This compound presents as a potentially advantageous alternative due to its reported stability, which may simplify handling and storage. However, the lack of comprehensive, direct comparative data on its coupling efficiency and optimized deprotection protocols in solid-phase peptide synthesis makes it a less-established choice for routine applications. Further research and publication of experimental data are needed to fully elucidate the practical benefits and drawbacks of Phoc-L-valine in comparison to Boc-L-valine for enhancing peptide synthesis efficiency. For researchers working on novel synthetic strategies or requiring protecting groups with unique cleavage conditions, exploring Phoc-L-valine could be a worthwhile endeavor.
References
A Comparative Guide to Amine Protecting Groups: Fmoc, Z, and the N-Phenoxycarbonyl Moiety
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of chemical synthesis, particularly in the assembly of peptides and complex organic molecules, the strategic use of protecting groups is fundamental. These molecular scaffolds temporarily mask reactive functional groups, enabling precise control over reaction pathways. Among the most crucial are the N-protecting groups for amines. This guide provides an objective, data-driven comparison of two of the most ubiquitous carbamate protecting groups, 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Z), and clarifies the distinct role of the N-phenoxycarbonyl (Phoc) functionality, which serves a different synthetic purpose.
Executive Summary
The selection of an N-protecting group is a critical decision in synthesis design, governed by the principles of stability and selective removal, often referred to as orthogonality.[1][2] The Fmoc and Z groups are archetypal examples used in stepwise synthesis, offering orthogonal cleavage conditions that are foundational to modern solid-phase peptide synthesis (SPPS) and solution-phase strategies.[3][4]
-
Fmoc (9-fluorenylmethyloxycarbonyl) is revered for its lability under mild basic conditions, making it the cornerstone of the most common SPPS strategy.[5]
-
Z (Benzyloxycarbonyl or Cbz) , a classic protecting group, is prized for its stability in both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[6][7]
-
N-Phenoxycarbonyl (Phoc) , in contrast, is not typically used as a temporary protecting group in stepwise synthesis. Instead, N-phenoxycarbonyl amino acids are stable, activated monomers used for the direct polymerization into polypeptides.[8]
This guide will first compare the performance and protocols for Fmoc and Z, and then separately detail the application of the Phoc group to highlight its unique role in polymer chemistry.
Comparative Analysis: Fmoc vs. Z Protecting Groups
The Fmoc and Z groups form a powerful orthogonal set, allowing for selective deprotection without interfering with each other.[3][5] Fmoc is base-labile, Z is removed by reduction (hydrogenolysis), and both are generally stable to the acidic conditions often used to cleave acid-labile side-chain protecting groups (like Boc).[5][7]
Data Presentation: Quantitative Comparison
| Property | Fmoc (9-fluorenylmethyloxycarbonyl) | Z (Benzyloxycarbonyl / Cbz) |
| Structure | See Diagram 1 | See Diagram 1 |
| Introduction Reagent | Fmoc-Cl, Fmoc-OSu[9][10] | Benzyl chloroformate (Cbz-Cl)[7][8] |
| Cleavage Condition | Mild Base (β-elimination)[9] | Catalytic Hydrogenolysis (Reduction)[7][8] |
| Primary Reagent(s) | 20% Piperidine in DMF[11] | H₂ gas, Palladium on Carbon (Pd/C)[7] |
| Typical Deprotection Time | 5-20 minutes at room temperature[11][12] | 1-24 hours at room temperature[7] |
| Stability to Acid | High (Stable to Trifluoroacetic acid - TFA)[9] | High (Stable to TFA)[6] |
| Stability to Base | Labile | High (Stable to Piperidine) |
| Stability to Hydrogenolysis | Labile [9] | Labile |
| Key Advantage | Mild, rapid deprotection; core of modern SPPS | High stability; useful in solution-phase; orthogonal to acid/base labile groups[6] |
| Key Disadvantage | Dibenzofulvene byproduct can form adducts[9] | Incompatible with sulfur-containing residues (catalyst poisoning); requires specialized equipment (hydrogenator)[7] |
Visualization of Protecting Group Structures
Visualization of Deprotection Workflows
The deprotection mechanisms for Fmoc and Z are fundamentally different, forming the basis of their orthogonality.
The N-Phenoxycarbonyl (Phoc) Group: An Activated Monomer
While structurally a carbamate, the N-Phenoxycarbonyl (Phoc) group serves a different primary function than Fmoc or Z in modern synthesis. N-phenoxycarbonyl amino acids are not typically used for temporary protection in stepwise synthesis because their removal is not straightforward or mild enough to preserve a growing peptide chain. Instead, the phenoxy group acts as a leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This property is exploited for the direct polymerization of these monomers to form polypeptides, often initiated by heat or a primary amine.[8]
The key distinction is that the Phoc group is consumed during the polymerization reaction to form the peptide bond, whereas Fmoc and Z are removed in separate, dedicated deprotection steps, leaving the amine free for the next coupling reaction.
Visualization of Phoc-Mediated Polymerization
Experimental Protocols
The following are generalized protocols representative of standard laboratory procedures for the introduction and cleavage of Fmoc and Z protecting groups.
Protocol 1: N-Protection of an Amino Acid with Fmoc
This procedure is based on the reaction of an amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) under basic aqueous conditions.[10]
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃ solution.
-
Addition of Reagent: Add Fmoc-OSu (1.05 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours.
-
Work-up:
-
Dilute the reaction with water and adjust the pH to ~9 with additional NaHCO₃ if necessary.
-
Wash the aqueous mixture with diethyl ether (3x) to remove unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with 1 M HCl.
-
-
Isolation: The N-Fmoc protected amino acid will precipitate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product.[5]
Protocol 2: Deprotection of Fmoc in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard method for removing the N-terminal Fmoc group from a peptide chain anchored to a solid support.[11][12]
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF).
-
Initial Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin (approx. 10 mL per gram of resin). Agitate for 1-3 minutes.
-
Filtration: Drain the deprotection solution from the reaction vessel.
-
Final Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-15 minutes at room temperature.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Protocol 3: N-Protection of an Amino Acid with Z (Cbz)
This procedure uses the classic Schotten-Baumann reaction conditions with benzyl chloroformate.[7][8]
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Addition of Reagent: Add benzyl chloroformate (Cbz-Cl) (1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 16-20 hours.[7]
-
Work-up:
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the resulting residue by silica gel column chromatography to yield the pure N-Cbz protected amino acid.[7]
Protocol 4: Deprotection of Z (Cbz) by Catalytic Hydrogenolysis
This protocol describes the removal of the Z group using hydrogen gas and a palladium catalyst.[2][7]
-
Dissolution: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent, typically methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add Palladium on activated carbon (Pd/C, 5-10% by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3 times.
-
Reaction: Stir the mixture vigorously under an atmosphere of H₂ (typically atmospheric pressure or slightly higher) at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Work-up:
-
Carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
-
Isolation: Concentrate the filtrate in vacuo to yield the deprotected amine.
Conclusion
The choice between Fmoc and Z protecting groups is dictated by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule. The base-lability of Fmoc makes it ideal for automated solid-phase synthesis where mild, repetitive deprotection is required. The robustness of the Z group and its unique removal by hydrogenolysis provide an essential orthogonal option, especially in complex solution-phase syntheses. The N-Phenoxycarbonyl group, while a valuable tool for polymer chemists, operates under a different synthetic paradigm—activation for polymerization—and should not be considered a direct alternative to Fmoc or Z for the temporary protection of amines in stepwise synthetic routes. A thorough understanding of these differences is critical for the rational design and successful execution of complex molecular syntheses.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
A Comparative Guide to Analytical Methods for N-Phenoxycarbonyl-L-valine Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of N-Phenoxycarbonyl-L-valine, a key building block in peptide synthesis and drug development. Ensuring the identity, purity, and stability of this reagent is critical for reproducible research and the quality of final pharmaceutical products. This document outlines various analytical techniques, presents supporting experimental data in a comparative format, and provides detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and enantiomeric integrity of this compound. Both reversed-phase and chiral HPLC methods are employed to achieve these analytical objectives.
Reversed-Phase HPLC for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a robust method for quantifying the purity of this compound and detecting any process-related impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Table 1: Comparison of RP-HPLC Methods for N-Acyl Amino Acid Derivatives
| Parameter | Method A | Method B (Alternative) |
| Stationary Phase | C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 20 min | 10% to 90% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | UV at 210 nm and 254 nm | UV at 214 nm and 260 nm |
| Expected Retention Time | ~12-15 min | ~10-13 min |
| Key Advantages | Good peak shape for polar and nonpolar impurities. | Alternative selectivity for challenging separations. |
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) to a final concentration of 1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 210 nm and 254 nm.
-
-
Data Analysis: Calculate the area percent of the main peak to determine the purity. Identify and quantify any impurities against a reference standard if available.
Chiral HPLC for Enantiomeric Purity
The stereochemistry of this compound is crucial for its function. Chiral HPLC methods are essential to separate and quantify the L-enantiomer from its D-counterpart, which may be present as an impurity.
Table 2: Comparison of Chiral HPLC Methods for N-Protected Valine Derivatives
| Parameter | Method C (Polysaccharide-based CSP) | Method D (Macrocyclic Glycopeptide-based CSP) |
| Chiral Stationary Phase (CSP) | Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) | Astec® CHIROBIOTIC® V (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 220 nm |
| Expected Elution Order | L-enantiomer then D-enantiomer | D-enantiomer then L-enantiomer |
| Typical Resolution (Rs) | > 2.0 | > 1.8 |
| Key Advantages | High efficiency and resolution for many N-protected amino acids. | Broad selectivity for various chiral compounds. |
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas for the L- and D-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area L - Area D) / (Area L + Area D) ] x 100.
A Researcher's Guide to Validating the Purity of N-Phenoxycarbonyl-L-valine
Introduction to Purity Validation
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), establishing the purity of synthesized compounds is a critical step for ensuring quality, safety, and efficacy. N-Phenoxycarbonyl-L-valine, an amino acid derivative, serves as a vital building block in the synthesis of various drugs, including antivirals like Ritonavir.[1][2] Its purity can significantly impact the reaction yield, impurity profile, and overall quality of the final drug product. This guide provides a comparative overview of standard analytical techniques for validating the purity of this compound, complete with experimental protocols and data presentation to aid researchers in method selection and implementation.
The primary analytical methods for assessing the purity of N-protected amino acids like this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique advantages in terms of sensitivity, specificity, and the type of information it provides. A multi-pronged approach, leveraging the strengths of each method, is often the most robust strategy for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, offering high resolution and quantitative accuracy.[3][4] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the main compound from potential impurities.
Comparative Performance: HPLC vs. Alternatives
The following table summarizes the key performance parameters for HPLC compared to other analytical techniques for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Use | Quantitative Purity & Impurity Profiling | Structural Confirmation & Purity Estimation | Molecular Weight Verification & Impurity ID |
| Linearity (R²) | > 0.999 | Not applicable for routine purity | Not typically used for quantification |
| Accuracy (% Recovery) | 98.0 - 102.0% | Semi-quantitative | Qualitative |
| Precision (% RSD) | < 1.0% | > 5% for quantification | Not applicable |
| Limit of Detection (LOD) | ~0.01% | ~0.1-1% | pg-fg range |
| Analysis Time | 20 - 30 minutes | 5 - 15 minutes | < 5 minutes |
Experimental Protocol: RP-HPLC
This protocol outlines a general method for the purity analysis of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient might start at 70% A / 30% B, ramping to 30% A / 70% B over 20 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[5][6][7][8] It provides detailed information about the chemical environment of hydrogen atoms in the molecule, allowing for confirmation of the desired structure and the detection of structurally related impurities.
Experimental Protocol: ¹H NMR
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the protons of this compound.
-
The presence of unexpected peaks may indicate impurities. The relative integration of impurity peaks to the main compound's peaks can provide a semi-quantitative estimate of purity.
-
Expected ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) (approx.) | Multiplicity | Integration |
| CH(CH₃)₂ | 0.9 - 1.1 | Doublet | 6H |
| CH(CH₃)₂ | 2.1 - 2.3 | Multiplet | 1H |
| α-CH | 4.3 - 4.5 | Doublet of doublets | 1H |
| NH | 5.2 - 5.4 | Doublet | 1H |
| Aromatic CH | 7.1 - 7.5 | Multiplet | 5H |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[9][10][11] It is highly sensitive and is primarily used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Data Analysis:
-
Confirm the presence of the expected molecular ion peak.
-
Analyze other peaks in the spectrum to identify potential impurities or degradation products.
-
Workflow and Data Integration
A comprehensive purity validation strategy involves a logical workflow that integrates the data from these complementary techniques.
Caption: Purity validation workflow for synthesized compounds.
The diagram below illustrates how the data from each analytical technique corroborates the others to provide a confident assessment of purity and identity.
Caption: Logical relationships in analytical data integration.
Conclusion
Validating the purity of synthesized this compound requires a meticulous and multi-faceted analytical approach. While HPLC provides robust quantitative data on purity and impurity levels, ¹H NMR confirms the structural identity, and Mass Spectrometry verifies the molecular weight. By integrating the results from these three powerful techniques, researchers and drug development professionals can ensure the high quality of this critical intermediate, leading to safer and more effective final pharmaceutical products. The protocols and comparative data presented in this guide serve as a valuable resource for establishing a comprehensive and reliable purity validation program.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. PHENOXYCARBONYL-L-VALINE | 126147-70-4 [chemicalbook.com]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cs.purdue.edu [cs.purdue.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000883) [hmdb.ca]
- 7. N-Carbobenzyloxy-L-valine(1149-26-4) 1H NMR [m.chemicalbook.com]
- 8. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]
- 9. The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. [PDF] Mass Spectrometry of Amino Acids and Proteins | Semantic Scholar [semanticscholar.org]
- 12. scbt.com [scbt.com]
A comparative analysis of N-Phenoxycarbonyl-L-valine in different polypeptide synthesis strategies.
A Comparative Analysis of N-Phenoxycarbonyl-L-valine in Different Polypeptide Synthesis Strategies
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for amino acids is a critical determinant of success in polypeptide synthesis. The choice impacts coupling efficiency, racemization risk, and the overall yield and purity of the final peptide. This guide provides a comparative analysis of this compound (Phoc-Val-OH) against the more commonly used Fmoc-Val-OH and Boc-Val-OH in various polypeptide synthesis strategies. While direct quantitative comparative data for Phoc-Val-OH is limited in publicly available literature, this guide synthesizes existing knowledge on peptide chemistry to provide a comprehensive overview.
Introduction to N-Protecting Groups in Peptide Synthesis
Polypeptide synthesis involves the stepwise formation of amide (peptide) bonds between amino acids. To ensure the correct sequence and prevent unwanted side reactions, the α-amino group of the incoming amino acid must be temporarily blocked with a protecting group. The most widely used protecting groups in solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butyloxycarbonyl (Boc). The N-Phenoxycarbonyl (Phoc) group is another urethane-type protecting group that offers unique characteristics.
Valine, a β-branched amino acid, is known to be sterically hindered, which can make peptide bond formation challenging, leading to lower coupling yields and increased risk of racemization.[1][2] The choice of N-protecting group can significantly influence the success of incorporating valine into a peptide sequence.
Comparative Analysis of Protecting Groups for L-Valine
This section compares the properties and performance of Phoc-Val-OH, Fmoc-Val-OH, and Boc-Val-OH in the two primary polypeptide synthesis strategies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Physicochemical Properties
| Property | Phoc-Val-OH | Fmoc-Val-OH | Boc-Val-OH |
| Molecular Formula | C₁₂H₁₅NO₄[3][4] | C₂₀H₂₁NO₄ | C₁₀H₁₉NO₄ |
| Molecular Weight | 237.25 g/mol [3] | 339.39 g/mol | 217.26 g/mol |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Solubility | Soluble in organic solvents like DMF and NMP | Soluble in DMF and NMP | Soluble in DMF |
Performance in Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for peptide synthesis, where the peptide is assembled on a solid resin support.[5] The choice of protecting group dictates the entire synthetic strategy.
| Parameter | Phoc-Val-OH Strategy | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protection | Phoc | Fmoc | Boc |
| Deprotection Condition | Potentially milder than Boc, but specific conditions on solid phase are not well-documented. Generally requires catalytic hydrogenation or strong acids for cleavage of the urethane bond. | Mild base (e.g., 20% piperidine in DMF)[5] | Strong acid (e.g., 50% TFA in DCM)[2] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., tBu, Trt)[1] | Benzyl-based, requires strong acid (e.g., HF) for final cleavage. |
| Orthogonality | Potentially orthogonal with acid-labile side-chain protecting groups. | Fully orthogonal.[2] | Quasi-orthogonal.[2] |
| Coupling Efficiency | Expected to be comparable to other urethane-type protecting groups, but may require optimized coupling reagents and longer reaction times due to the steric hindrance of valine. | Generally high, but can be challenging for valine. May require double coupling or stronger coupling reagents like HATU.[2] | Can be challenging; often requires double coupling.[2] |
| Racemization Suppression | Urethane-type protecting groups are known to suppress racemization. The Phoc group is expected to offer good protection against racemization. | Good, but racemization can occur with certain coupling reagents and bases.[6] | Susceptible to racemization, especially with carbodiimide coupling agents without additives.[7] |
| Automation Compatibility | Not widely documented for use in automated synthesizers. | Highly compatible with automated synthesizers.[2] | Less common in modern automated synthesizers due to the corrosive nature of TFA.[2] |
Performance in Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves the synthesis of peptides in solution, which can be advantageous for large-scale production and for peptides that are difficult to synthesize on a solid support.[8][9]
| Parameter | Phoc-Val-OH Strategy | Fmoc Strategy | Boc Strategy |
| Key Advantage | Phoc-protected amino acids have been reported to be stable monomers, which is beneficial for polymerization in solution. | Well-established protocols and a wide range of compatible protecting groups.[10][11] | Historically used in classical solution-phase synthesis. |
| Purification | Requires purification after each coupling/deprotection step (e.g., extraction, crystallization).[8] | Requires purification after each step. | Requires purification after each step. |
| Scalability | Potentially well-suited for large-scale synthesis in solution. | Can be scaled up, but purification can be challenging. | Well-established for large-scale synthesis. |
| Coupling Efficiency | Homogeneous reaction conditions can lead to higher coupling efficiency compared to SPPS. | High efficiency in solution. | High efficiency in solution. |
| Racemization Control | Good control due to the urethane protecting group and homogeneous reaction conditions allowing for lower temperatures. | Good control with appropriate coupling reagents and conditions. | Can be controlled with additives like HOBt or by using urethane-based coupling reagents.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the use of Fmoc-Val-OH and Boc-Val-OH in SPPS, and a general protocol for Phoc-Val-OH based on established peptide synthesis principles.
Protocol 1: Fmoc-SPPS using Fmoc-L-Valine
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology.[12]
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 1-2 hours.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-L-Val-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to activate the carboxyl group.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. Due to the steric hindrance of valine, a longer coupling time or a second coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling is recommended.[13]
4. Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
5. Repeat:
-
Repeat steps 2-4 for each amino acid in the sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[14]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Boc-SPPS using Boc-L-Valine
This protocol is based on standard Boc/Bzl solid-phase peptide synthesis methodology.[2]
1. Resin Swelling:
-
Swell the appropriate resin (e.g., PAM resin for a C-terminal acid) in DCM for 1-2 hours.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.
-
Wash the resin with DCM to remove excess TFA.
3. Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of DIEA in DCM or DMF.
-
Wash the resin again with DCM and DMF to remove excess base.
4. Amino Acid Coupling:
-
Dissolve Boc-L-Val-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution.
-
Add the activated amino acid solution to the neutralized resin and react for 1-2 hours. A double coupling is often required for valine.
-
Monitor the reaction with the Kaiser test.
5. Washing:
-
Wash the resin with DMF and DCM.
6. Repeat:
-
Repeat steps 2-5 for each subsequent amino acid.
7. Final Cleavage and Deprotection:
-
Treat the peptide-resin with a strong acid such as anhydrous Hydrogen Fluoride (HF) to cleave the peptide from the resin and remove the side-chain protecting groups. This step requires specialized equipment.
Protocol 3: General Protocol for Phoc-SPPS using Phoc-L-Valine (Hypothetical)
This protocol is a general guideline based on the principles of urethane-protecting groups and would require optimization.
1. Resin Swelling and Deprotection of the Previous Residue:
-
Follow standard procedures for the chosen orthogonal protecting group strategy (e.g., Fmoc deprotection as in Protocol 1, step 2).
2. Phoc-L-Valine Coupling:
-
In a separate vessel, dissolve Phoc-L-Val-OH (3-5 equivalents) and a suitable coupling agent (e.g., HATU, HBTU) in DMF.
-
Add a non-nucleophilic base like DIEA (6-10 equivalents).
-
Add the activated amino acid solution to the resin and allow it to react for an extended period (e.g., 4-6 hours) due to steric hindrance.
-
Monitor the coupling completion with the Kaiser test. A double coupling may be necessary.
3. Washing:
-
Wash the resin thoroughly with DMF and DCM.
4. Phoc Group Deprotection:
-
Catalytic Hydrogenation (if compatible with other protecting groups and resin): Swell the resin in a suitable solvent (e.g., methanol, THF). Add a palladium catalyst (e.g., Pd/C) and hydrogenate under pressure. This method is not commonly used in standard SPPS due to practical difficulties.
-
Acidolysis (alternative): While the Phoc group is a urethane, its lability to specific acids on a solid support is not well-documented. A potential approach could involve treatment with a specific acid that does not cleave the linker or side-chain protecting groups. This would require significant optimization.
5. Subsequent Steps:
-
Proceed with the synthesis, final cleavage, and purification as dictated by the overall synthetic strategy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Liquid-Phase Peptide Synthesis (LPPS).
References
- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 9. Liquid-Phase Peptide Synthesis Services—ProteoGenix [proteogenix.science]
- 10. EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives - Google Patents [patents.google.com]
- 11. US5516891A - Liquid phase synthesis of peptides and peptide derivatives - Google Patents [patents.google.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 14. merckmillipore.com [merckmillipore.com]
The Economic Advantage of N-Phenoxycarbonyl-L-valine in Large-Scale Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the economic viability of large-scale peptide synthesis is a critical factor. This guide provides a comprehensive comparison of the cost-effectiveness of using N-Phenoxycarbonyl-L-valine as a protecting group against established alternatives like Boc, Fmoc, and Cbz, supported by available data and experimental insights.
The selection of a protecting group strategy in peptide synthesis has profound implications for the overall process economics, synthesis efficiency, and the purity of the final product. While traditional protecting groups such as tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) are well-established, N-Phenoxycarbonyl (Phoc) emerges as a potentially cost-effective alternative, particularly in large-scale manufacturing. This guide delves into a comparative analysis of these protecting groups, focusing on the synthesis of protected L-valine, a common amino acid in many therapeutic peptides.
At a Glance: A Comparative Overview of Protecting Groups for L-valine
| Feature | This compound (Phoc-Val-OH) | N-Boc-L-valine (Boc-Val-OH) | N-Fmoc-L-valine (Fmoc-Val-OH) | N-Cbz-L-valine (Cbz-Val-OH) |
| Protecting Group Reagent Cost | Phenyl Chloroformate (Relatively Low) | Boc-Anhydride (Moderate to High) | Fmoc-Chloride (High) | Benzyl Chloroformate (Low to Moderate) |
| Synthesis Yield | High | High | High | High |
| Synthesis Conditions | Mild | Mild | Mild | Mild |
| Deprotection Conditions | Mildly acidic or hydrogenolysis | Strong acid (e.g., TFA) | Base (e.g., Piperidine) | Hydrogenolysis or strong acid |
| Byproducts of Deprotection | Phenol, CO2 | Isobutylene, CO2 | Dibenzofulvene-piperidine adduct | Toluene, CO2 |
| Purification | Generally straightforward | Can be challenging due to acidic conditions | Can be challenging due to basic conditions | Generally straightforward |
Cost Analysis of Protecting Group Reagents
The initial cost of the protecting group reagent is a significant factor in the overall cost of goods for large-scale synthesis. Phenyl chloroformate, the reagent used for introducing the Phoc group, is generally more economical compared to Fmoc-Cl and Boc-anhydride. While benzyl chloroformate for the Cbz group is also relatively inexpensive, the overall cost-effectiveness depends on the entire process, including deprotection and purification.
| Reagent | Price Range (per kg) |
| Phenyl Chloroformate | $1.25 - $6.25 |
| Boc-Anhydride | ~$18 - $25 |
| Fmoc-Chloride | ~$13 - $38 |
| Benzyl Chloroformate | ~$25 - $175 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
Synthesis of Protected L-valine: A Workflow Comparison
The synthesis of N-protected L-valine derivatives generally involves the reaction of L-valine with the respective chloroformate or anhydride under basic conditions. The choice of solvent, base, and reaction temperature can influence the yield and purity of the final product.
Caption: General workflow for the synthesis of N-protected L-valine.
Experimental Protocols: Synthesis of N-Protected L-valine Derivatives
Synthesis of this compound
A facile and efficient method for the synthesis of N-Phenoxycarbonyl amino acids involves a two-phase reaction system, which simplifies the work-up process and avoids the need for column chromatography.
Protocol:
-
Dissolve L-valine in an aqueous solution of sodium carbonate.
-
Add a solution of phenyl chloroformate in a water-immiscible organic solvent (e.g., dichloromethane).
-
Stir the biphasic mixture vigorously at room temperature.
-
After reaction completion, separate the aqueous layer and acidify it with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry the this compound.
This method is reported to be high-yielding and scalable.
Synthesis of N-Boc-L-valine
The synthesis of N-Boc-L-valine typically uses Boc-anhydride as the protecting group reagent.
Protocol:
-
Dissolve L-valine in a mixture of an organic solvent (e.g., dioxane or THF) and aqueous sodium hydroxide solution.
-
Add Boc-anhydride to the solution and stir at room temperature.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Wash the aqueous solution with a nonpolar organic solvent (e.g., hexane) to remove unreacted Boc-anhydride.
-
Acidify the aqueous layer with a weak acid (e.g., citric acid) to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry, and crystallize.
Synthesis of N-Fmoc-L-valine
Fmoc protection is commonly achieved using Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu).
Protocol (using Fmoc-Cl):
-
Dissolve L-valine in an aqueous solution of sodium carbonate or sodium bicarbonate.
-
Add a solution of Fmoc-Cl in an organic solvent (e.g., dioxane or acetone) dropwise while maintaining the pH of the reaction mixture.
-
Stir the mixture at room temperature.
-
After the reaction is complete, acidify the mixture and extract the product with an organic solvent.
-
Wash, dry, and crystallize the N-Fmoc-L-valine.
Synthesis of N-Cbz-L-valine
The Cbz group is introduced using benzyl chloroformate. A potentially more cost-effective and scalable method has been described in a patent, avoiding low temperatures.[1]
Protocol (Modified):
-
Dissolve L-valine in an aqueous sodium hydroxide solution.
-
Cool the solution to 15-25 °C.
-
Add benzyl chloroformate dropwise while maintaining the pH.
-
After the reaction, extract with a less toxic solvent like ethyl acetate to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to precipitate the product.
-
Filter, wash, and dry the N-Cbz-L-valine. This modified process is reported to have a significantly higher yield (138%) compared to traditional methods.[1]
Deprotection Strategies and Their Economic Impact
The ease and cost of deprotection are crucial for the overall economic feasibility of a protecting group strategy.
Caption: General deprotection scheme in peptide synthesis.
Deprotection of N-Phenoxycarbonyl Group
The Phoc group can be removed under mildly acidic conditions or through hydrogenolysis, offering flexibility. The byproducts, phenol and carbon dioxide, are relatively benign and easily removed. The mild deprotection conditions can be advantageous for sensitive peptide sequences, potentially leading to higher purity and reduced purification costs.
Deprotection of Boc, Fmoc, and Cbz Groups
-
Boc: Requires strong acids like trifluoroacetic acid (TFA), which can be harsh on sensitive peptides and require specialized handling and waste disposal, adding to the overall cost.[2][3]
-
Fmoc: Deprotection is achieved with a mild base, typically piperidine. While the conditions are mild, piperidine is a regulated substance, and the dibenzofulvene byproduct needs to be effectively scavenged to prevent side reactions.[4]
-
Cbz: Typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a clean and efficient method but can be incompatible with peptides containing sulfur or other reducible functional groups.[5] Acidic conditions can also be used.[5][6]
Purification Costs: A Major Consideration
Downstream processing, particularly purification, is often the most expensive part of peptide manufacturing. A protecting group strategy that results in higher crude purity can significantly reduce the number of purification steps and the amount of solvent required, leading to substantial cost savings. The milder deprotection conditions associated with the Phoc group may lead to fewer side reactions and a cleaner crude product, thus potentially lowering purification costs.
Conclusion and Recommendation
While Boc, Fmoc, and Cbz protecting groups have a long history of use in peptide synthesis, this compound presents a compelling case for its cost-effectiveness in large-scale manufacturing. The lower cost of the protecting group reagent, coupled with high-yielding synthesis and mild deprotection conditions, can lead to a more economical overall process. The potential for higher crude purity with the Phoc group could further reduce the significant costs associated with downstream purification.
For drug development professionals and researchers focused on optimizing large-scale peptide synthesis, a thorough evaluation of the N-Phenoxycarbonyl protecting group strategy is highly recommended. Pilot-scale syntheses to compare yields, purity, and overall process costs against established methods will provide the definitive data needed to make an informed decision for a specific peptide target. The potential for significant cost savings without compromising on quality makes this compound a promising tool in the future of therapeutic peptide manufacturing.
References
A Comparative Guide to Assessing the Enantiomeric Purity of N-Phenoxycarbonyl-L-valine
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. N-Phenoxycarbonyl-L-valine, a key amino acid derivative in peptide synthesis, is no exception. Ensuring its enantiomeric purity is critical to the efficacy and safety of the final therapeutic product. This guide provides an objective comparison of the primary analytical techniques for assessing the enantiomeric purity of this compound, supported by experimental data from closely related N-protected valine derivatives.
Comparison of Analytical Techniques
The enantiomeric purity of this compound can be determined by several analytical methods, with Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography (GC) being the most prevalent. Capillary Electrophoresis (CE) offers a viable, high-efficiency alternative. The choice of method often depends on factors such as available instrumentation, required sensitivity, and sample throughput.
| Technique | Principle | Typical Chiral Selector/Derivatizing Agent | Advantages | Disadvantages | Limit of Detection (LOD) of Minor Enantiomer |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Polysaccharide-based (e.g., Chiralpak® series), Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® series) | Direct analysis, high resolution, well-established methods.[1][2] | Higher solvent consumption, can have longer analysis times.[3] | Down to 0.05%[4] |
| Gas Chromatography (GC) | Separation of volatile, derivatized enantiomers on a chiral stationary phase. | Chiral stationary phases (e.g., Chirasil-Val), Derivatization with reagents like trifluoroacetic anhydride (TFAA). | High sensitivity and resolution, suitable for volatile compounds.[5] | Requires derivatization, which adds a step and potential for side reactions.[3] | Down to 0.1%[5] |
| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in the presence of a chiral selector in the background electrolyte. | Cyclodextrins and their derivatives, antibiotics.[5] | High separation efficiency, low sample and reagent consumption.[5] | Can be less robust than HPLC, lower loading capacity. | Typically in the range of 0.1-0.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar N-protected amino acids and can be adapted for this compound with appropriate optimization.
Method 1: Direct Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To directly separate and quantify the enantiomers of this compound using a chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (based on Boc-L-valine analysis):
-
Column: CHIROBIOTIC R (macrocyclic glycopeptide-based CSP)[1]
-
Mobile Phase: 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of a racemic standard of N-Phenoxycarbonyl-D,L-valine at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the this compound sample to be analyzed at the same concentration in the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [(AreaL - AreaD) / (AreaL + AreaD)] x 100 Where AreaL and AreaD are the peak areas of the L- and D-enantiomers, respectively.
Method 2: Gas Chromatography (GC) with Derivatization
Objective: To determine the enantiomeric purity of this compound after derivatization to enhance volatility.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., Chirasil-Val).[5]
Derivatization and GC Conditions (general procedure for amino acids):
-
Hydrolysis (if necessary to remove the protecting group for certain derivatization methods): While direct analysis of the protected amino acid is preferable, some GC methods require hydrolysis followed by derivatization of the free amino acid.
-
Derivatization (Esterification and Acylation):
-
To approximately 1 mg of the amino acid, add 1 mL of 3 M HCl in isopropanol.
-
Heat the mixture at 100 °C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
To the dried residue, add 0.5 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat at 60 °C for 15 minutes.[6]
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.[6]
-
Detector Temperature (FID): 270 °C
-
Injection: 1 µL, with an appropriate split ratio.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers as described for HPLC.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for determining enantiomeric purity using Chiral HPLC and GC.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling N-Phenoxycarbonyl-L-valine
This guide provides comprehensive safety and logistical information for the handling and disposal of N-Phenoxycarbonyl-L-valine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety and procedural accuracy.
I. Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is prudent to handle it with care to minimize any potential risks. The primary hazards are skin and eye irritation.[1] The following table summarizes the essential safety information and recommended personal protective equipment.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritation | Causes skin irritation (H315).[1] | Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use and use proper removal techniques.[2] | Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[3][4] |
| Eye Irritation | Causes serious eye irritation (H319).[1] | Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] | Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][4] |
| Inhalation | May cause respiratory irritation if inhaled as a dust. | Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[2] Ensure adequate ventilation.[3] | Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[3] |
| Ingestion | May be harmful if swallowed. | General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] | Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if you feel unwell.[3][4] |
| General Handling | Solid powder form. | Lab Coat: A standard lab coat is necessary to prevent skin contact.[4] Footwear: Closed-toe shoes should be worn in the laboratory.[6] | Not applicable. |
II. Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is essential for the safe handling of this compound.
1. Preparation and Pre-Handling Check:
-
Ensure the work area, such as a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are accessible.[7]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate Personal Protective Equipment (PPE) as detailed in the table above.
2. Weighing and Aliquoting:
-
Handle this compound as a powder in a designated area, preferably within a fume hood or on a bench with localized exhaust ventilation to minimize dust generation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust clouds.
-
If weighing, do so in a draft-shielded balance.
-
Close the container tightly after use.
3. Dissolving and Reaction Setup:
-
When dissolving the powder, add the solvent to the solid slowly to prevent splashing.
-
If the process involves heating, use a well-controlled heating mantle or water bath.
-
Ensure all reaction vessels are properly secured.
4. Post-Handling and Decontamination:
-
Clean the work area thoroughly after the procedure is complete.
-
Decontaminate all equipment that came into contact with the chemical.
-
Remove PPE carefully, avoiding contact with the outer contaminated surfaces. Wash hands thoroughly with soap and water after removing gloves.
III. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Contaminated disposables such as weighing paper, gloves, and wipes should also be placed in this container.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, the resulting solution must be treated as chemical waste.
-
Collect all liquid waste in a sealed, labeled, and appropriate waste container. The label should include the chemical name and any solvents used.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as liquid chemical waste.
-
Once cleaned, the container can be disposed of according to institutional guidelines for laboratory glassware or plasticware.
-
-
General Principle:
-
Do not dispose of this compound down the drain or in the regular trash.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
IV. Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. PHENOXYCARBONYL-L-VALINE | 126147-70-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. download.basf.com [download.basf.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
